molecular formula C15H14O4 B563808 4-Benzyloxy-3-hydroxyphenylacetic acid CAS No. 28988-68-3

4-Benzyloxy-3-hydroxyphenylacetic acid

Cat. No.: B563808
CAS No.: 28988-68-3
M. Wt: 258.273
InChI Key: CLBBKCKVVIGYBT-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-hydroxyphenylacetic acid is a protected phenolic acid derivative of significant interest in advanced organic synthesis and pharmaceutical research. The benzyl group on the phenol ring serves as a versatile protecting group, granting stability during complex multi-step synthetic sequences while allowing for selective deprotection under controlled conditions. This makes the compound a valuable synthetic intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) where a dihydroxyphenylacetic acid scaffold is required. Researchers utilize this building block in medicinal chemistry to develop novel therapeutic agents, leveraging its phenolic structure which is often found in bioactive molecules. Its applications extend to biochemical research as a precursor for probe or conjugate synthesis. This product is intended for use in a laboratory setting by qualified professionals and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxy-4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBBKCKVVIGYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652467
Record name [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28988-68-3
Record name [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Benzyloxy-3-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Benzyloxy-3-hydroxyphenylacetic acid, a valuable intermediate in the development of various pharmaceutical compounds. This document details a reliable synthetic pathway, complete with experimental protocols, and presents a thorough characterization of the final product with quantitative data summarized for clarity.

Introduction

This compound (CAS No: 28988-68-3) is a derivative of phenylacetic acid featuring a catechol-like moiety with one hydroxyl group protected by a benzyl ether. This structural motif makes it a key building block in the synthesis of various biologically active molecules, particularly in the field of drug discovery where modulation of catecholamine pathways is of interest. Its synthesis requires a strategic protection and deprotection sequence to achieve the desired isomer. This guide outlines a common and effective two-step synthesis starting from 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid).

Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

  • Benzylation: The phenolic hydroxyl group of 4-hydroxy-3-methoxyphenylacetic acid is protected as a benzyl ether.

  • Demethylation: The methyl ether at the 3-position is selectively cleaved to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Benzylation cluster_1 Step 2: Demethylation start 4-Hydroxy-3-methoxyphenylacetic acid intermediate 4-Benzyloxy-3-methoxyphenylacetic acid start->intermediate Reflux reagent1 Benzyl Bromide (BnBr) K2CO3, Acetone reagent1->intermediate final_product This compound intermediate->final_product 0°C to rt reagent2 Boron Tribromide (BBr3) Dichloromethane (DCM) reagent2->final_product

Figure 1: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-3-methoxyphenylacetic acid

Materials:

  • 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 4-hydroxy-3-methoxyphenylacetic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

  • To this suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 4-benzyloxy-3-methoxyphenylacetic acid, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

Materials:

  • 4-Benzyloxy-3-methoxyphenylacetic acid

  • Boron tribromide (BBr₃) solution (1M in DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Dissolve 4-benzyloxy-3-methoxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add boron tribromide solution (1M in DCM, 1.5-2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of methanol.

  • Pour the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Characterization Data

The synthesized this compound was characterized by its physical properties and spectroscopic methods.

Physical and Chemical Properties
PropertyValueReference
CAS Number 28988-68-3[1]
Molecular Formula C₁₅H₁₄O₄[1]
Molecular Weight 258.27 g/mol [1]
Appearance Pale Brown Solid[1]
Melting Point 108-110 °C[1]
Solubility Soluble in Chloroform, Methanol[1]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of its structure and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.50m5HAr-H (benzyl)
~6.90d, J=8.0 Hz1HAr-H
~6.80d, J=2.0 Hz1HAr-H
~6.75dd, J=8.0, 2.0 Hz1HAr-H
~5.10s2H-O-CH₂-Ph
~3.55s2H-CH₂-COOH
variablebr s1HAr-OH
variablebr s1H-COOH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~178.0-COOH
~146.0Ar-C-O (benzyl)
~145.5Ar-C-OH
~137.0Ar-C (benzyl ipso)
~128.5Ar-CH (benzyl)
~128.0Ar-CH (benzyl)
~127.5Ar-CH (benzyl)
~127.0Ar-C (ipso)
~122.0Ar-CH
~116.5Ar-CH
~115.0Ar-CH
~71.0-O-CH₂-Ph
~40.5-CH₂-COOH

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300BroadO-H stretch (phenolic)
3300-2500BroadO-H stretch (carboxylic acid)
~3030MediumC-H stretch (aromatic)
~2920MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1500MediumC=C stretch (aromatic)
~1260StrongC-O stretch (aryl ether)
~1150StrongC-O stretch (phenol)

MS (Mass Spectrometry)

m/z (Mass-to-Charge Ratio)Interpretation
258[M]⁺, Molecular ion
213[M - COOH]⁺, Loss of carboxylic acid group
167[M - C₇H₇]⁺, Loss of benzyl group
91[C₇H₇]⁺, Benzyl cation (tropylium ion) - often a base peak

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the characterization of the synthesized this compound.

Characterization_Workflow cluster_0 Purification cluster_1 Structural Elucidation cluster_2 Purity and Physical Properties Crude Crude Product Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexanes) Crude->Recrystallization Pure Pure Crystalline Solid Recrystallization->Pure NMR ¹H and ¹³C NMR Pure->NMR IR FT-IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS MP Melting Point Analysis Pure->MP TLC TLC Analysis Pure->TLC

Figure 2: General workflow for characterization.

Conclusion

This guide provides a detailed and practical approach to the synthesis and characterization of this compound. The described two-step synthesis is robust and scalable, making it suitable for laboratory and potentially pilot-scale production. The comprehensive characterization data serves as a valuable reference for researchers and scientists in verifying the identity and purity of the synthesized compound, facilitating its use in further drug development and medicinal chemistry applications.

References

Spectroscopic Data of 4-Benzyloxy-3-hydroxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-benzyloxy-3-hydroxyphenylacetic acid. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents data from closely related structural analogs, namely 4-benzyloxyphenylacetic acid and homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), to provide a reliable reference for researchers. The methodologies for obtaining such spectroscopic data are also detailed.

Chemical Structure

This compound

  • Molecular Formula: C₁₅H₁₄O₄

  • Molecular Weight: 258.27 g/mol

  • CAS Number: 28988-68-3[1]

  • Physical Form: Pale Brown Solid[2]

  • Melting Point: 108-110°C[2]

  • Solubility: Chloroform, Methanol[2]

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, IR, and MS data for key structural analogs. These data points are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Analogous Compounds

Compound Solvent Chemical Shift (δ) ppm
4-Benzyloxyphenylacetic acid CDCl₃7.45-7.30 (m, 5H, Ar-H of benzyl), 7.20 (d, J=8.4 Hz, 2H, Ar-H), 6.90 (d, J=8.4 Hz, 2H, Ar-H), 5.05 (s, 2H, -OCH₂-), 3.55 (s, 2H, -CH₂COOH)
Homovanillic acid DMSO-d₆12.2 (s, 1H, -COOH), 8.8 (s, 1H, -OH), 6.75 (d, J=1.2 Hz, 1H, Ar-H), 6.70 (d, J=8.0 Hz, 1H, Ar-H), 6.60 (dd, J=8.0, 1.6 Hz, 1H, Ar-H), 3.75 (s, 3H, -OCH₃), 3.45 (s, 2H, -CH₂COOH)

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds

Compound Solvent Chemical Shift (δ) ppm
4-Benzyloxyphenylacetic acid CDCl₃178.0 (-COOH), 157.5 (C-O), 137.0 (Ar-C), 130.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 126.5 (Ar-C), 115.0 (Ar-CH), 70.0 (-OCH₂-), 40.5 (-CH₂COOH)
Homovanillic acid DMSO-d₆173.5 (-COOH), 147.5 (C-O), 145.0 (C-O), 127.0 (Ar-C), 121.0 (Ar-CH), 115.5 (Ar-CH), 112.5 (Ar-CH), 55.5 (-OCH₃), 40.0 (-CH₂COOH)
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of Analogous Compounds

Compound Technique Key Absorptions (cm⁻¹)
4-Benzyloxyphenylacetic acid KBr3400-2500 (O-H stretch, broad, carboxylic acid), 1700 (C=O stretch, carboxylic acid), 1610, 1510 (C=C stretch, aromatic), 1240 (C-O stretch, ether and acid)
Homovanillic acid KBr3500-3300 (O-H stretch, phenol), 3300-2500 (O-H stretch, broad, carboxylic acid), 1705 (C=O stretch, carboxylic acid), 1605, 1515 (C=C stretch, aromatic), 1270 (C-O stretch, ether and acid)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Analogous Compounds

Compound Ionization Method Key m/z values (Fragmentation Pattern)
4-Benzyloxyphenylacetic acid ESI-[M-H]⁻ at m/z 241. Expected fragments: loss of CO₂ (m/z 197), cleavage of benzyl group (m/z 91).
Homovanillic acid EIM⁺ at m/z 182. Key fragments: [M-COOH]⁺ at m/z 137 (base peak), further fragmentation consistent with the substituted benzyl moiety.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

  • ¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is typically employed with a spectral width of around 220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL level) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). For Electron Ionization (EI), a small amount of the solid sample is introduced directly into the ion source, where it is vaporized by heating.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap for ESI; magnetic sector or quadrupole for EI) is used.

  • ESI-MS Parameters: The analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve maximum sensitivity and stable spray.

  • EI-MS Parameters: The sample is ionized by a beam of electrons, typically at 70 eV. The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides valuable structural information. The most typical fragmentation for phenylacetic acids involves the cleavage of the bond alpha to the carbonyl function.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of 4-Benzyloxy-3-hydroxy- phenylacetic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This guide provides foundational spectroscopic information and standardized protocols relevant to the characterization of this compound. Researchers are encouraged to use the data from analogous compounds as a reference point for interpreting their own experimental results.

References

An In-depth Technical Guide to 4-Benzyloxy-3-hydroxyphenylacetic Acid: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Benzyloxy-3-hydroxyphenylacetic acid, a key intermediate in various synthetic pathways, including those for pharmacologically active molecules. This document details its melting point and solubility characteristics, provides standardized experimental protocols for their determination, and situates the compound within a relevant biochemical context.

Core Physicochemical Data

The fundamental physical properties of this compound are crucial for its handling, characterization, and application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSolvents
Melting Point108-110°C[1][2]Not Applicable
SolubilitySoluble[1]Chloroform, Methanol
AppearancePale Brown Solid[1][2]Not Applicable
Molecular FormulaC₁₅H₁₄O₄[1][2]Not Applicable
Molecular Weight258.27 g/mol [1][2]Not Applicable

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standardized methodologies for determining the melting point and solubility of a solid compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1°C, whereas impurities can lead to a depressed and broader melting range.[3][4]

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[3]

  • Capillary tubes (sealed at one end)[3][6]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.[5]

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[7]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more precise determination in subsequent trials.[3][4]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).[3]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point of the sample.[3][6]

Solubility Determination (Qualitative)

Understanding the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation development.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent and agitated. The degree to which the solute dissolves is observed.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Graduated cylinders or pipettes

  • Spatula and weighing balance

Procedure:

  • Sample Preparation: Weigh approximately 25 mg of this compound and place it into a small test tube.[8]

  • Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, methanol, chloroform) to the test tube in small portions.[8]

  • Agitation: After each addition of the solvent, vigorously shake or vortex the test tube to facilitate dissolution.[8]

  • Observation: Observe the mixture to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions.

  • Systematic Testing: This procedure can be systematically applied to a range of solvents of varying polarities to establish a comprehensive solubility profile. A common testing sequence starts with water, followed by ether, and then aqueous solutions of acid and base to classify the compound.[8][9]

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of this compound, this section includes diagrams of a relevant biochemical pathway and a common analytical workflow.

Dopamine Metabolism Pathway

This compound is the benzyl ether of homovanillic acid (HVA), a major metabolite of the neurotransmitter dopamine.[10] Understanding the dopamine metabolism pathway is therefore relevant to the study of this compound and its potential biological applications. The benzyl group acts as a protecting group for the phenolic hydroxyl group of HVA.

Dopamine_Metabolism Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC DOPAL 3,4-Dihydroxy- phenylacetaldehyde Dopamine->DOPAL MAO MT 3-Methoxytyramine Dopamine->MT COMT DOPAC 3,4-Dihydroxy- phenylacetic Acid (DOPAC) DOPAL->DOPAC ALDH HVA Homovanillic Acid (HVA) DOPAC->HVA COMT MT->HVA MAO, ALDH TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase MAO_A MAO ALDH_A ALDH COMT_A COMT MAO_B MAO ALDH_B ALDH COMT_B COMT

Caption: Metabolic pathway of dopamine leading to the formation of homovanillic acid (HVA).

Experimental Workflow for HPLC Analysis of Phenolic Acids

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the separation, identification, and quantification of phenolic acids, including compounds structurally related to this compound.[5][9]

HPLC_Workflow SamplePrep Sample Preparation (Extraction & Dissolution) Filtration Filtration (0.45 µm filter) SamplePrep->Filtration Injection Autosampler Injection Filtration->Injection Separation HPLC Column Separation (e.g., C18 Reverse-Phase) Injection->Separation Detection UV-Vis/DAD Detection Separation->Detection DataAnalysis Data Analysis (Chromatogram Integration & Quantification) Detection->DataAnalysis

Caption: General experimental workflow for the analysis of phenolic acids using HPLC.

References

Technical Guide: 4-(Benzyloxy)-3-hydroxyphenylacetic Acid (CAS 28988-68-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-hydroxyphenylacetic acid, with CAS number 28988-68-3, is a substituted phenylacetic acid derivative. Its chemical structure features a benzyl ether protecting group on the phenolic hydroxyl at the 4-position and a free hydroxyl group at the 3-position. This compound is primarily utilized as a crucial intermediate in organic synthesis, particularly in the preparation of more complex molecules where selective protection of a catechol or hydroquinone system is required. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and available spectral data to support its use in research and development.

Chemical Structure and Properties

The structural formula of 4-(Benzyloxy)-3-hydroxyphenylacetic acid is presented below, along with a table summarizing its key physicochemical properties.

Chemical Structure

Caption: Chemical structure of 4-(Benzyloxy)-3-hydroxyphenylacetic acid.

Physicochemical Properties
PropertyValueSource
CAS Number 28988-68-3N/A
Molecular Formula C₁₅H₁₄O₄[1]
Molecular Weight 258.27 g/mol [1]
Appearance Pale Brown Solid[1]
Melting Point 108-110 °C[1]
Solubility Soluble in Chloroform, Methanol[1]

Synthesis

4-(Benzyloxy)-3-hydroxyphenylacetic acid is typically synthesized from a commercially available starting material such as 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid). The synthesis involves the selective protection of one of the phenolic hydroxyl groups as a benzyl ether.

Synthetic Workflow

G start 3,4-Dihydroxyphenylacetic acid step1 Selective Benzylation start->step1 Benzyl Halide, Base product 4-(Benzyloxy)-3-hydroxyphenylacetic acid step1->product

Caption: Synthetic workflow for 4-(Benzyloxy)-3-hydroxyphenylacetic acid.

Experimental Protocol: Selective Benzylation

This protocol is a representative method adapted from general procedures for selective benzylation of catechols.

Materials:

  • 3,4-Dihydroxyphenylacetic acid

  • Benzyl chloride or benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3,4-dihydroxyphenylacetic acid (1 equivalent) in anhydrous DMF.

  • Deprotonation: Add a weak base such as potassium carbonate (1.1 equivalents) to the solution. The reaction is typically stirred at room temperature for 30-60 minutes to allow for the formation of the phenoxide. The less hindered hydroxyl group is preferentially deprotonated.

  • Benzylation: Slowly add benzyl chloride or benzyl bromide (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-(Benzyloxy)-3-hydroxyphenylacetic acid.

Spectral Data (Reference)

¹H NMR Spectroscopy

The expected proton NMR spectrum of 4-(Benzyloxy)-3-hydroxyphenylacetic acid would show characteristic signals for the aromatic protons of both the phenylacetic acid moiety and the benzyl group, a singlet for the benzylic methylene protons, and a singlet for the methylene protons of the acetic acid side chain.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals corresponding to the carboxyl carbon, the aromatic carbons of both ring systems, and the methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption for the carboxylic acid O-H stretch, a strong absorption for the C=O of the carboxylic acid, and characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O ether linkage.

Mass Spectrometry

The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the benzyl ether.

Biological Role and Applications

There is limited direct evidence for the biological activity of 4-(Benzyloxy)-3-hydroxyphenylacetic acid itself. Its primary significance lies in its role as a synthetic intermediate and a protected form of 3,4-dihydroxyphenylacetic acid (DOPAC), a key metabolite of dopamine.

Role as a Synthetic Intermediate

The benzyl group serves as an effective protecting group for the phenolic hydroxyl, allowing for chemical modifications at other positions of the molecule, such as the carboxylic acid or the free hydroxyl group. The benzyl group can be readily removed by catalytic hydrogenation.

G protected 4-(Benzyloxy)-3-hydroxyphenylacetic acid deprotection Deprotection protected->deprotection H₂, Pd/C active 3,4-Dihydroxyphenylacetic acid (DOPAC) deprotection->active

Caption: Deprotection to yield the active metabolite.

Relevance to 3,4-Dihydroxyphenylacetic Acid (DOPAC)

3,4-Dihydroxyphenylacetic acid is an endogenous catecholamine metabolite with various reported biological activities. By using the benzylated form, researchers can introduce a stable precursor into biological systems for studies where the controlled release of DOPAC is desired.

Safety and Handling

As with any chemical, 4-(Benzyloxy)-3-hydroxyphenylacetic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-(Benzyloxy)-3-hydroxyphenylacetic acid is a valuable synthetic intermediate, primarily used as a protected form of 3,4-dihydroxyphenylacetic acid. Its well-defined chemical and physical properties, along with established synthetic and deprotection methodologies, make it a useful tool for chemists and pharmacologists in the synthesis of complex target molecules and in the study of catecholamine metabolism and signaling. This guide provides the foundational technical information required for its effective utilization in a research and development setting.

References

Biological Screening of 4-Benzyloxy-3-hydroxyphenylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 4-benzyloxy-3-hydroxyphenylacetic acid derivatives, with a focus on their potential as aldose reductase inhibitors. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. This document outlines the synthesis, experimental protocols for biological evaluation, and quantitative activity data for this class of compounds.

Introduction

This compound and its derivatives represent a class of organic compounds with a core structure that has garnered interest in medicinal chemistry. The presence of the benzyloxy and hydroxyphenylacetic acid moieties provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) for various biological targets. One of the key areas of investigation for these compounds is their ability to inhibit aldose reductase, an enzyme critically involved in the complications of diabetes.

Aldose Reductase Inhibition

Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, the excess glucose is shunted to the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, catalyzing the reduction of glucose to sorbitol, with NADPH as a cofactor. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications like neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these conditions.

Signaling Pathway

The following diagram illustrates the role of aldose reductase in the polyol pathway and the downstream consequences of its activation in hyperglycemic conditions.

Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase (Inhibited by 4-Benzyloxy-3-hydroxy- phenylacetic acid derivatives) Glucose->AldoseReductase Hyperglycemia Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Accumulation Fructose Fructose NADPH NADPH NADPH->AldoseReductase NADP NADP+ NAD NAD+ NAD->SorbitolDehydrogenase NADH NADH AldoseReductase->Sorbitol AldoseReductase->NADP SorbitolDehydrogenase->Fructose SorbitolDehydrogenase->NADH CellularDamage Cellular Damage (Diabetic Complications) OsmoticStress->CellularDamage

Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from commercially available materials such as 4-hydroxyphenylacetic acid. A general synthetic scheme involves the protection of the phenolic hydroxyl group, followed by esterification or amidation of the carboxylic acid moiety.

General Synthetic Workflow

Synthesis_Workflow Start 4-Hydroxyphenylacetic Acid Step1 Protection of Phenolic -OH (e.g., Benzyl Bromide, K2CO3) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2a Esterification (Alcohol, Acid catalyst) Intermediate1->Step2a Step2b Amidation (Amine, Coupling agent) Intermediate1->Step2b Product_Ester Ester Derivatives Step2a->Product_Ester Product_Amide Amide Derivatives Step2b->Product_Amide

Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of this compound

A common method for the synthesis of the core scaffold, this compound, involves the protection of the hydroxyl group of a suitable precursor. For instance, starting from a commercially available substituted phenylacetic acid.

Materials:

  • 3,4-Dihydroxyphenylacetic acid

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-dihydroxyphenylacetic acid in acetone, add potassium carbonate.

  • Add benzyl chloride dropwise to the stirred suspension.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Screening: Aldose Reductase Inhibition Assay

The inhibitory activity of the synthesized compounds against aldose reductase is determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by the enzyme in the presence of a substrate.

Experimental Workflow for Aldose Reductase Inhibition Assay

ARI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Preparation (e.g., from rat lens) Mix Prepare Reaction Mixture (Buffer, NADPH, Enzyme, Inhibitor) Enzyme->Mix Buffer Buffer & Reagent Preparation (Phosphate buffer, NADPH, Substrate) Buffer->Mix Compounds Test Compound Preparation (Serial dilutions) Compounds->Mix Incubate Pre-incubation Mix->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Spectrophotometric Measurement (ΔAbsorbance at 340 nm) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the in vitro aldose reductase inhibition assay.
Detailed Protocol for Aldose Reductase Inhibition Assay

Materials:

  • Rat lens aldose reductase (partially purified)

  • Sodium phosphate buffer (pH 6.2)

  • NADPH

  • DL-Glyceraldehyde (substrate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Quercetin or another known aldose reductase inhibitor (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a crude homogenate of rat lenses in phosphate buffer. Centrifuge the homogenate and use the supernatant containing aldose reductase for the assay.

  • Assay Mixture: In a cuvette, prepare a reaction mixture containing sodium phosphate buffer, NADPH, the enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a few minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the substrate, DL-glyceraldehyde.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) using the spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

The following table summarizes the aldose reductase inhibitory activity of a series of substituted benzyloxyphenylacetic acids. While specific data for this compound derivatives is limited in publicly available literature, the data for related compounds provides valuable insight into the structure-activity relationship.

Compound IDR Group (Substitution on Benzyl Ring)IC50 (µM)
5d 4-Bromo20.9
ControlQuercetin~2.3

Data for compound 5d is sourced from a study on substituted benzyloxyphenylacetic acids. The specific position of the benzyloxy group on the phenylacetic acid was not explicitly defined as 4-benzyloxy-3-hydroxy in the available abstract. Further research is needed to isolate data for the exact scaffold.

Conclusion

This compound derivatives present a promising scaffold for the development of novel aldose reductase inhibitors. The synthetic routes are accessible, and the biological evaluation can be performed using established in vitro assays. The preliminary data on related structures suggest that substitutions on the benzyl ring can significantly influence the inhibitory potency. Further investigation is warranted to synthesize and screen a broader range of derivatives of this compound to establish a clear structure-activity relationship and to identify lead compounds with potent aldose reductase inhibitory activity for potential therapeutic applications in managing diabetic complications.

Initial Investigation of 4-Benzyloxy-3-hydroxyphenylacetic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive initial investigation into the potential bioactivity of 4-Benzyloxy-3-hydroxyphenylacetic acid. Due to the limited direct research on this specific molecule, this guide focuses on the well-documented bioactivities of its parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC), a key endogenous metabolite of dopamine and a catabolite of dietary flavonoids. By examining the established antioxidant, anti-inflammatory, and cytoprotective effects of DOPAC, we extrapolate potential therapeutic avenues for this compound. This document includes a critical analysis of structure-activity relationships, detailed experimental protocols for assessing bioactivity, and visualizations of relevant signaling pathways to guide future research and development.

Introduction: Unveiling the Potential of a Novel Phenylacetic Acid Derivative

This compound is a derivative of 3,4-dihydroxyphenylacetic acid (DOPAC), a molecule with known biological significance. DOPAC is a primary metabolite of the neurotransmitter dopamine and is also produced from the microbial fermentation of dietary polyphenols. It is recognized for its antioxidant and anti-inflammatory properties. The introduction of a benzyl group to the 4-hydroxy position of the phenyl ring in this compound presents an intriguing modification that could modulate its physicochemical properties, such as lipophilicity, and potentially alter its biological activity, metabolic stability, and cellular uptake. This modification may serve as a pro-drug strategy, releasing the active DOPAC upon enzymatic cleavage within the body, or it may confer novel bioactivities. This guide aims to provide a foundational understanding to stimulate and direct further preclinical investigation.

Inferred Bioactivity from the Parent Compound: 3,4-Dihydroxyphenylacetic Acid (DOPAC)

The bioactivity of this compound is currently uncharacterized. However, a significant body of research on its parent compound, DOPAC, provides a strong basis for inferring its potential biological effects.

Antioxidant Activity

DOPAC is a potent antioxidant, a property attributed to its catechol structure which enables it to effectively scavenge free radicals.[1] Studies have demonstrated that DOPAC can inhibit lipid peroxidation and spare endogenous antioxidants like α-tocopherol (Vitamin E) in biological membranes.[2] It has been shown to be more effective than other quercetin metabolites in scavenging free radicals and inducing phase II detoxifying enzymes.

Anti-inflammatory Effects

DOPAC has demonstrated significant anti-inflammatory properties. It can reduce the secretion of pro-inflammatory cytokines in mononuclear cells.[3] Furthermore, in animal models of type 2 diabetes, administration of DOPAC led to a decrease in pro-inflammatory markers such as lipopolysaccharide (LPS) and interleukin-6 (IL-6), while increasing the level of the anti-inflammatory cytokine IL-10.[4]

Neuroprotection

As a major metabolite of dopamine, DOPAC plays a role in neurological processes.[5][6] It has been shown to modulate nitric oxide-induced toxicity in neuronal cells and can protect against mitochondrial dysfunction.[7][8] However, at high concentrations, it may contribute to oxidative stress, highlighting a dose-dependent dual role.[5][8]

Gut Health

Recent studies have highlighted the role of DOPAC in maintaining gut barrier function. In a mouse model of type 2 diabetes, DOPAC improved gut barrier integrity by enhancing the expression of tight junction proteins.[4] This effect is mediated through the inhibition of the MAPK-MLCK signaling pathway.[4]

Quantitative Data on the Bioactivity of 3,4-Dihydroxyphenylacetic Acid (DOPAC)

The following tables summarize key quantitative data from studies on DOPAC, which can serve as a benchmark for future investigations into this compound.

Bioactivity Assay Model System Key Findings Reference
Antioxidant Inhibition of α-tocopherol consumptionRat plasma oxidized by AAPH50 µM DOPAC induced a lag phase and delayed the rate of α-tocopherol consumption.[2]
Antioxidant DPPH radical scavengingIn vitroExhibited potent DPPH radical scavenging activity.[1]
Anti-inflammatory Cytokine level measurementT2D miceAdministration of 75 and 150 mg/kg/day decreased LPS and IL-6 levels and increased IL-10 levels.[4]
Cytoprotection Cell viability assay (MTS)MIN6 pancreatic β-cells250 µM DOPAC completely prevented cholesterol-induced cytotoxicity.[7]
Neuroprotection Cell viability assayPC-12 cellsBelow 200 nmol/10^6 cells, DOPAC inhibited NO-induced apoptosis.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the bioactivity of this compound, based on established protocols for related compounds.

Synthesis of this compound

A plausible synthetic route to this compound starts from protocatechuic acid (3,4-dihydroxybenzoic acid).

Principle: This multi-step synthesis involves selective benzylation of one hydroxyl group, followed by conversion of the carboxylic acid to the phenylacetic acid homologue.

Protocol:

  • Selective Benzylation of Protocatechuic Acid:

    • Dissolve protocatechuic acid in a suitable solvent such as DMF or acetone.

    • Add a base, for example, potassium carbonate (K₂CO₃), to deprotonate the more acidic 4-hydroxyl group.

    • Slowly add one equivalent of benzyl bromide (BnBr) at room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Purify the resulting 4-benzyloxy-3-hydroxybenzoic acid by column chromatography or recrystallization.

  • Reduction of the Carboxylic Acid:

    • Dissolve the 4-benzyloxy-3-hydroxybenzoic acid in an anhydrous solvent such as THF.

    • Slowly add a reducing agent, for instance, lithium aluminum hydride (LiAlH₄), at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • Carefully quench the reaction with water and a sodium hydroxide solution.

    • Filter the mixture and extract the filtrate to obtain 4-benzyloxy-3-hydroxyphenylmethanol.

  • Conversion to Phenylacetic Acid:

    • Convert the alcohol to the corresponding benzyl chloride using thionyl chloride (SOCl₂) or a similar reagent.

    • React the benzyl chloride with sodium cyanide (NaCN) to form the nitrile.

    • Hydrolyze the nitrile under acidic or basic conditions to yield this compound.

    • Purify the final product by recrystallization.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that is quantified spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add 100 µL of each dilution to a well.

  • Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in Macrophages

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Determine the concentration-dependent inhibition of NO production and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows are provided below to aid in the conceptualization of the research approach.

Inferred Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Compound 4-Benzyloxy-3- hydroxyphenylacetic acid Compound->MAPK Inhibition Compound->NFkB Inhibition AntiInflammatory Anti-inflammatory Cytokines (IL-10) Compound->AntiInflammatory Promotion MLCK MLCK MAPK->MLCK ProInflammatory Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->ProInflammatory

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Bioactivity Screening

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies (Hypothetical) Synthesis Synthesis of This compound Antioxidant Antioxidant Assays (DPPH, etc.) Synthesis->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO Inhibition, Cytokine Profiling) Synthesis->AntiInflammatory Cytotoxicity Cytotoxicity Assays (MTT, etc.) Synthesis->Cytotoxicity AnimalModel Animal Model of Disease (e.g., Inflammation, Oxidative Stress) AntiInflammatory->AnimalModel PKPD Pharmacokinetic/ Pharmacodynamic Studies Efficacy Efficacy Evaluation PKPD->Efficacy

Caption: Proposed experimental workflow for the bioactivity screening of the target compound.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound is currently lacking, the extensive research on its parent compound, 3,4-dihydroxyphenylacetic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the benzyl group is a key structural modification that warrants detailed study to understand its influence on the molecule's biological properties.

Future research should focus on:

  • Efficient Synthesis: Developing and optimizing a robust synthetic route for this compound.

  • In Vitro Bioactivity Profiling: Systematically evaluating its antioxidant, anti-inflammatory, and cytotoxic properties using the protocols outlined in this guide.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the compound.

  • Pro-drug Potential: Determining if this compound is metabolized to DOPAC in biological systems.

  • In Vivo Efficacy: Progressing to well-designed animal models to assess its therapeutic potential in relevant disease states.

This technical guide serves as a foundational resource to catalyze further research into the promising, yet unexplored, bioactivity of this compound.

References

4-Benzyloxy-3-hydroxyphenylacetic Acid: A Comprehensive Technical Guide for its Role as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 4-benzyloxy-3-hydroxyphenylacetic acid, a valuable synthetic intermediate in the development of complex molecules and pharmacologically active compounds. Its unique structure, featuring a selectively protected catechol motif and a reactive carboxylic acid, makes it a strategic building block for a range of chemical transformations.

Physicochemical Properties

This compound is a pale brown solid with the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol .[1][2][3][4] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 28988-68-3[1][2][4]
Molecular Formula C₁₅H₁₄O₄[1][2][4]
Molecular Weight 258.27 g/mol [1][2][4]
Appearance Pale Brown Solid[1]
Melting Point 108-110 °C[1]
Solubility Soluble in Chloroform, Methanol[1]

Synthesis of this compound

A viable and efficient method for the preparation of this compound involves the regioselective O-benzylation of the 4-hydroxyl group of 3,4-dihydroxyphenylacetic acid. This selectivity is achieved due to the higher acidity of the 4-hydroxyl proton compared to the 3-hydroxyl proton, which is involved in an intramolecular hydrogen bond with the carboxylic acid side chain.

Experimental Protocol: Selective 4-O-Benzylation

This protocol is based on established methods for the selective benzylation of similar catechol-containing compounds.

Materials:

  • 3,4-Dihydroxyphenylacetic acid

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3,4-dihydroxyphenylacetic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Expected Yield and Purity:

While specific data for this reaction is not widely published, yields for similar selective benzylation reactions typically range from 70-85%, with purity exceeding 95% after chromatographic purification.

Synthetic Workflow

SynthesisWorkflow Start 3,4-Dihydroxyphenylacetic Acid Reaction Selective 4-O-Benzylation Start->Reaction Reagents Benzyl Chloride, K₂CO₃, DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published spectroscopic data for this compound, the following tables provide predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45-7.30m5HAr-H (benzyl)
~6.90d1HAr-H
~6.85dd1HAr-H
~6.80d1HAr-H
~5.10s2H-O-CH₂ -Ph
~3.60s2H-CH₂ -COOH
~5.50 (broad)s1HAr-OH
>10 (broad)s1H-COOH
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~178.0C OOH
~148.0C -OBn
~145.0C -OH
~137.0Ar-C (benzyl, ipso)
~129.0Ar-C (benzyl)
~128.5Ar-C (benzyl)
~127.5Ar-C (benzyl)
~126.0Ar-C
~122.0Ar-C H
~116.0Ar-C H
~115.0Ar-C H
~71.0-O-C H₂-Ph
~40.0-C H₂-COOH
Predicted Mass Spectrometry Data (ESI-)
m/zInterpretation
257.08[M-H]⁻
213.09[M-H-CO₂]⁻
167.06[M-H-C₇H₇]⁻ (loss of benzyl group)

Application as a Synthetic Intermediate: Synthesis of Isoquinoline Alkaloids

This compound is a valuable precursor for the synthesis of isoquinoline alkaloids, a large family of natural products with diverse and potent biological activities. The synthetic strategy often involves the conversion of the phenylacetic acid to a phenylethylamine derivative, followed by a Pictet-Spengler or Bischler-Napieralski cyclization to construct the isoquinoline core.

General Synthetic Pathway to Isoquinolines

IsoquinolineSynthesis Start 4-Benzyloxy-3-hydroxy- phenylacetic Acid Step1 Amide Formation Start->Step1 Amide Phenylethylamide Derivative Step1->Amide Step2 Reduction Amide->Step2 Amine Phenylethylamine Derivative Step2->Amine Step3 Pictet-Spengler or Bischler-Napieralski Cyclization Amine->Step3 Product Tetrahydroisoquinoline Scaffold Step3->Product

General pathway for isoquinoline synthesis.
Exemplary Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Precursor

This protocol outlines the initial steps towards the synthesis of a tetrahydroisoquinoline scaffold.

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of a suitable amine (e.g., phenylethylamine, 1.1 eq) and triethylamine (1.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the amide.

Step 2: Reduction of the Amide

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the amide from Step 1 in THF dropwise.

  • Stir the mixture at room temperature for 6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the corresponding phenylethylamine derivative.

This amine can then be used in a subsequent cyclization reaction to form the desired isoquinoline ring system.

Conclusion

This compound serves as a versatile and strategically important intermediate in organic synthesis. The presence of a protected hydroxyl group at the 4-position allows for selective functionalization of the aromatic ring, while the carboxylic acid moiety provides a handle for chain extension and the introduction of various functional groups. Its utility in the synthesis of complex natural products like isoquinoline alkaloids highlights its significance for researchers and professionals in drug discovery and development. The provided protocols and data serve as a valuable resource for the synthesis and application of this key building block.

References

Stability of the Benzyl Protecting Group in 4-Benzyloxy-3-hydroxyphenylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-hydroxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its structure incorporates a benzyl ether protecting group for a phenolic hydroxyl function, a common strategy in multi-step organic synthesis to mask a reactive site and prevent unwanted side reactions. The successful application of this intermediate hinges on a thorough understanding of the stability of the benzyl protecting group under a variety of chemical environments. This technical guide provides a comprehensive overview of the stability of the benzyl group in this compound, detailing its behavior under acidic, basic, oxidative, and reductive conditions. While specific quantitative stability data for this exact molecule is limited in the public domain, this guide extrapolates from the well-established chemistry of benzyl ethers to provide a robust framework for its handling and deprotection. The deprotected compound, 4-hydroxyphenylacetic acid, is a known microbial metabolite of polyphenols and has been investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.[3]

Data Presentation: Stability of the Benzyl Ether Group

The stability of the benzyl protecting group is highly dependent on the reaction conditions. The following tables summarize the general stability of benzyl ethers, which is directly applicable to this compound, under various chemical environments.

Table 1: Stability under Acidic and Basic Conditions

Condition CategoryReagent/ConditionGeneral Stability of Benzyl EtherExpected Outcome for this compound
Acidic
Mild Acids (e.g., Acetic Acid)Generally StableStable under mild acidic workup conditions.
Strong Protic Acids (e.g., HBr, HI)Labile, Cleavage OccursCleavage to 4-hydroxy-3-hydroxyphenylacetic acid and benzyl bromide/iodide.
Lewis Acids (e.g., BCl₃, BBr₃)Labile, Effective CleavageEfficient cleavage to the corresponding phenol.
Solid-supported Acids (e.g., Amberlyst-15)Cleavage at elevated temperaturesDebenzylation can be achieved, often requiring heat.[4]
Basic
Strong Bases (e.g., NaOH, KOH)Generally StableThe benzyl ether is stable, but the carboxylic acid will be deprotonated.
Organometallics (e.g., n-BuLi)Generally StableStable to organometallic reagents.
Amine Bases (e.g., Triethylamine)StableStable under typical organic reaction conditions employing amine bases.

Table 2: Stability under Reductive and Oxidative Conditions

Condition CategoryReagent/ConditionGeneral Stability of Benzyl EtherExpected Outcome for this compound
Reductive
Catalytic Hydrogenolysis (H₂, Pd/C)Labile, Common Deprotection MethodClean and efficient cleavage to 4-hydroxy-3-hydroxyphenylacetic acid and toluene.[5]
Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C)Labile, Milder Alternative to H₂Effective debenzylation under milder and safer conditions.[6]
Dissolving Metal Reduction (e.g., Na/NH₃)LabileCleavage of the benzyl ether.
Oxidative
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Labile, especially with lightOxidative cleavage to the corresponding phenol.[7][8]
Cerium(IV) Ammonium Nitrate (CAN)LabileOxidative debenzylation.
Ozone (O₃)LabileCleavage of the benzyl ether.
Mild Oxidants (e.g., MnO₂)Generally StableThe benzyl ether is typically stable to mild oxidizing agents.

Experimental Protocols

The following are detailed methodologies for the most common and effective methods of cleaving the benzyl ether in a molecule such as this compound.

Protocol 1: Reductive Cleavage via Catalytic Hydrogenolysis

This is one of the most widely used and mildest methods for benzyl ether deprotection.

Objective: To cleave the benzyl ether protecting group under neutral, reductive conditions.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Celite®

Procedure:

  • Dissolve the this compound (1.0 equivalent) in a suitable solvent (e.g., methanol) in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.

  • Purge the reaction vessel with an inert gas (e.g., Argon) for several minutes.

  • Introduce hydrogen gas (H₂) into the flask, typically via a balloon or by connecting to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (disappearance of the starting material), purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the deprotected product, 4-hydroxy-3-hydroxyphenylacetic acid.

Protocol 2: Oxidative Cleavage using DDQ

This method is a valuable alternative when reductive conditions are not compatible with other functional groups in the molecule.

Objective: To cleave the benzyl ether protecting group under oxidative conditions.

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Visible light source (optional, can accelerate the reaction)[7]

Procedure:

  • Dissolve the this compound (1.0 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and a small amount of water (e.g., 18:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. For less reactive benzyl ethers, the reaction can be accelerated by irradiation with visible light.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 4-hydroxy-3-hydroxyphenylacetic acid.

Mandatory Visualization

Logical Relationships and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_deprotection Deprotection Start Start Reactants 3,4-Dihydroxyphenylacetic acid + Benzylating Agent Start->Reactants 1. Protection Protection of Phenolic Hydroxyl Reactants->Protection 2. Intermediate This compound Protection->Intermediate 3. Cleavage Cleavage of Benzyl Ether Intermediate->Cleavage 4. Deprotection Step Purification Purification Cleavage->Purification 5. Final_Product 4-Hydroxy-3-hydroxyphenylacetic acid Purification->Final_Product 6. drug_development_pathway Start Active Pharmaceutical Ingredient (API) Design Protected_Intermediate Synthesis of Protected Intermediate (e.g., this compound) Start->Protected_Intermediate Synthetic_Steps Further Synthetic Modifications Protected_Intermediate->Synthetic_Steps Deprotection Final Deprotection Step Synthetic_Steps->Deprotection API Active Pharmaceutical Ingredient (API) Deprotection->API Formulation Drug Formulation & Preclinical Studies API->Formulation Clinical_Trials Clinical Trials Formulation->Clinical_Trials Drug_Product Marketed Drug Product Clinical_Trials->Drug_Product

References

An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-Benzyloxy-3-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the theoretical and computational characterization of 4-Benzyloxy-3-hydroxyphenylacetic acid, a phenolic acid with potential pharmacological applications. The methodologies outlined herein are based on established computational chemistry techniques and provide a roadmap for in-silico analysis of its structural, electronic, and biological properties.

Introduction

This compound belongs to the family of hydroxyphenylacetic acids, which are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The introduction of a bulky benzyloxy group is anticipated to modulate its physicochemical and pharmacokinetic profiles compared to its parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC). This guide details the theoretical and computational approaches to elucidate these properties, providing a foundation for further drug development efforts.

Theoretical and Computational Methodologies

A systematic in-silico investigation of this compound can provide critical insights into its behavior at a molecular level. The following workflow outlines a robust computational approach.

computational_workflow start Initial Structure Generation (2D to 3D Conversion) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->geom_opt freq_analysis Frequency Analysis (Vibrational Modes, Thermodynamics) geom_opt->freq_analysis electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props docking Molecular Docking (Target Identification & Binding Affinity) geom_opt->docking spectroscopic Spectroscopic Simulation (IR, Raman, UV-Vis) electronic_props->spectroscopic md_sim Molecular Dynamics Simulation (Conformational Stability, Interactions) docking->md_sim admet ADMET Prediction (Pharmacokinetics & Toxicity) md_sim->admet end Comprehensive Molecular Profile admet->end signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Cascade receptor->nfkb_pathway pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_pathway->pro_inflammatory our_compound This compound our_compound->nfkb_pathway Inhibition inflammation Inflammation pro_inflammatory->inflammation

Methodological & Application

Application Note: Determination of Purity of 4-Benzyloxy-3-hydroxyphenylacetic Acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Benzyloxy-3-hydroxyphenylacetic acid is a key organic intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for assessing the purity of such compounds.

This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described methodology is suitable for routine quality control analysis and for monitoring the compound's stability.

Principle

The method employs a C18 stationary phase to separate this compound from its potential impurities. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the effective separation of compounds with varying polarities. The analyte and its impurities are detected by a UV detector at a wavelength where they exhibit significant absorbance. Quantification of purity is achieved by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Materials and Methods

3.1. Instrumentation

  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

3.2. Chemicals and Reagents

  • This compound reference standard (highly purified)[1][2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

3.3. Chromatographic Conditions

A generalized set of HPLC conditions is presented in the table below. These parameters may require optimization based on the specific HPLC system and column used.

ParameterCondition
HPLC System Any standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 10 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 275 nm
Run Time Approximately 15 minutes

3.4. Experimental Protocols

3.4.1. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock standard solution to 10 mL with the mobile phase initial conditions (95% A: 5% B).

3.4.2. Sample Preparation

  • Accurately weigh about 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

  • Dissolve the sample in methanol and make up the volume.

  • Dilute 1 mL of this solution to 10 mL with the mobile phase initial conditions.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Results and Discussion

4.1. Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak. The following table summarizes typical retention times and peak areas for the main compound and potential impurities.

Peak IDCompound NameRetention Time (min)Peak AreaArea %
1Impurity 1 (e.g., Phenol)3.215000.05
2Impurity 2 (e.g., 4-Hydroxybenzoic acid)4.530000.10
3This compound8.1298950099.85
Total 3004000 100.00

4.2. Method Validation Summary

The performance characteristics of this HPLC method are summarized below. The data is based on validation studies of similar phenolic acid analyses.[3][4][5]

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2%

Visualization

5.1. Experimental Workflow

The logical flow of the analytical process for determining the purity of this compound is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Dilute with Mobile Phase (Working Solution) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample dilute_sample Dilute with Mobile Phase dissolve_sample->dilute_sample filter_sample Filter through 0.45 µm Syringe Filter dilute_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 275 nm separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, and accurate for the determination of the purity of this compound. This method can be effectively implemented in quality control laboratories for the routine analysis of this compound, ensuring its suitability for further use in research and drug development.

References

Synthesis of 4-Benzyloxy-3-hydroxyphenylacetic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Benzyloxy-3-hydroxyphenylacetic acid, a valuable intermediate in the development of various pharmaceutical compounds. The protocol herein outlines a robust three-step synthetic pathway commencing from the readily available starting material, homovanillic acid.

Introduction

This compound serves as a key building block in medicinal chemistry, primarily due to its structural resemblance to endogenous catecholamines and its utility in the synthesis of more complex molecular architectures. The strategic placement of the benzyl ether allows for selective modification of the phenolic hydroxyl group, a common requirement in drug design and optimization. This protocol offers a reliable and reproducible method for the preparation of this important synthetic intermediate.

Overall Reaction Scheme

The synthesis proceeds through a three-step sequence:

  • Protection of the Carboxylic Acid: The carboxylic acid moiety of homovanillic acid is first protected as a methyl ester to prevent unwanted side reactions in the subsequent benzylation step.

  • Selective Benzylation: The phenolic hydroxyl group of the methyl homovanillate is then selectively protected using benzyl bromide.

  • Deprotection of the Carboxylic Acid: Finally, the methyl ester is hydrolyzed to yield the target compound, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents for the Synthesis of Methyl Homovanillate (Step 1)

ReagentMolecular Weight ( g/mol )AmountMolesMolar Ratio
Homovanillic Acid182.1725.0 g0.1371.0
Methanol32.04300 mL--
Sulfuric Acid (conc.)98.081.5 mL-Catalytic

Table 2: Reagents for the Synthesis of Methyl 4-Benzyloxy-3-methoxyphenylacetate (Step 2)

ReagentMolecular Weight ( g/mol )AmountMolesMolar Ratio
Methyl Homovanillate196.2024.1 g0.1231.0
Benzyl Bromide171.0415.6 mL (22.0 g)0.1291.05
Potassium Carbonate138.2120.4 g0.1481.2
Acetone58.08250 mL--

Table 3: Reagents for the Synthesis of this compound (Step 3)

ReagentMolecular Weight ( g/mol )AmountMolesMolar Ratio
Methyl 4-Benzyloxy-3-methoxyphenylacetate286.32Assumed quantitative0.1231.0
Sodium Hydroxide40.007.4 g0.1851.5
Methanol32.04150 mL--
Water18.0250 mL--

Experimental Protocols

Step 1: Synthesis of Methyl Homovanillate

This procedure is adapted from a published synthesis of methyl homovanillate.[1][2]

  • To a 500 mL round-bottom flask, add homovanillic acid (25.0 g, 137 mmol), methanol (300 mL), and concentrated sulfuric acid (1.5 mL).

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Dissolve the residue in 100 mL of ethyl acetate.

  • Wash the organic phase with a saturated sodium bicarbonate solution (100 mL) and then with brine (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl homovanillate as a white solid.

  • Expected Yield: 24.1 g (90%)

Step 2: Synthesis of Methyl 4-Benzyloxy-3-methoxyphenylacetate

This procedure is based on standard Williamson ether synthesis protocols.[3][4]

  • In a 500 mL round-bottom flask, dissolve methyl homovanillate (24.1 g, 123 mmol) in 250 mL of anhydrous acetone.

  • Add potassium carbonate (20.4 g, 148 mmol) to the solution.

  • To the stirred suspension, add benzyl bromide (15.6 mL, 129 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.

Step 3: Synthesis of this compound

This procedure is based on standard ester hydrolysis methods.

  • Dissolve the methyl 4-benzyloxy-3-methoxyphenylacetate from the previous step in a mixture of methanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Add sodium hydroxide (7.4 g, 185 mmol) to the solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the methanol in vacuo.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Mandatory Visualization

Synthesis_Workflow Homovanillic_Acid Homovanillic Acid Methyl_Homovanillate Methyl Homovanillate Homovanillic_Acid->Methyl_Homovanillate  MeOH, H₂SO₄ (cat.) Reflux, 6h Target_Ester Methyl 4-Benzyloxy-3- methoxyphenylacetate Methyl_Homovanillate->Target_Ester  BnBr, K₂CO₃ Acetone, Reflux, 12-16h Final_Product 4-Benzyloxy-3-hydroxy- phenylacetic Acid Target_Ester->Final_Product  1. NaOH, MeOH/H₂O, Reflux, 4h 2. HCl

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: The Strategic Use of 4-Benzyloxy-3-hydroxyphenylacetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Benzyloxy-3-hydroxyphenylacetic acid as a pivotal intermediate in the synthesis of pharmacologically active compounds. The strategic placement of the benzyl protective group on the 4-hydroxy position of 3,4-dihydroxyphenylacetic acid (DOPAC) allows for selective functionalization of the remaining hydroxyl group and the carboxylic acid moiety, making it a valuable building block for complex molecular architectures. This document outlines its application in the asymmetric synthesis of β-(3,4-dihydroxyphenyl)lactic acid (Danshensu), a natural product with significant therapeutic potential for cardiovascular diseases. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and relevant biological pathways are provided to facilitate research and drug development.

Application in the Synthesis of β-(3,4-Dihydroxyphenyl)lactic Acid (Danshensu)

β-(3,4-dihydroxyphenyl)lactic acid, the active ingredient in the traditional Chinese medicine Danshen, is recognized for its therapeutic effects in treating myocardial ischemia. The synthesis of enantiomerically pure Danshensu is a key objective for pharmaceutical development. This compound serves as an advanced intermediate in a synthetic route that allows for the stereocontrolled introduction of the α-hydroxy group, followed by deprotection to yield the final active pharmaceutical ingredient (API).

Experimental Protocols

Protocol 1: Asymmetric α-Hydroxylation of this compound

This protocol details the stereoselective introduction of a hydroxyl group at the α-position of this compound using a chiral auxiliary-based approach.

Materials:

  • This compound

  • (R)-4-Benzyl-2-oxazolidinone

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Lithium diisopropylamide (LDA)

  • (+)-(10-Camphorsulfonyl)oxaziridine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Acylation of the Chiral Auxiliary: In a flame-dried round-bottom flask under an inert atmosphere of argon, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of pivaloyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • In a separate flask, dissolve (R)-4-Benzyl-2-oxazolidinone (1.1 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium salt.

  • Activate the carboxylic acid by adding a solution of the mixed anhydride from step 2 in THF to the lithiated oxazolidinone at -78 °C. Stir for 2 hours.

  • Asymmetric Hydroxylation: Cool the solution of the N-acylated oxazolidinone to -78 °C. In a separate flask, dissolve (+)-(10-Camphorsulfonyl)oxaziridine (1.5 eq) in anhydrous THF and add this solution dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the α-hydroxylated product.

Protocol 2: Hydrolysis and Deprotection to Yield β-(3,4-Dihydroxyphenyl)lactic Acid

This protocol describes the removal of the chiral auxiliary and the benzyl protecting group to afford the final product.

Materials:

  • α-Hydroxylated N-acyloxazolidinone intermediate from Protocol 1

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Chiral Auxiliary Removal: Dissolve the α-hydroxylated intermediate (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 3 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the benzylated Danshensu.

  • Debenzylation: Dissolve the product from the previous step in methanol. Add 10% Pd/C catalyst (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield β-(3,4-dihydroxyphenyl)lactic acid.

Quantitative Data Summary

The following table summarizes typical yields and purity for the key steps in the synthesis of β-(3,4-dihydroxyphenyl)lactic acid using this compound as an intermediate.

StepProductTypical Yield (%)Diastereomeric Excess (de %)Purity (HPLC, %)
Protocol 1: Asymmetric α-Hydroxylation α-Hydroxy-N-acyloxazolidinone Intermediate75-85>95>98
Protocol 2: Hydrolysis and Deprotection β-(3,4-dihydroxyphenyl)lactic acid (Danshensu)80-90N/A>99

Visualizations

Synthetic Workflow

G A This compound B N-Acylation with Chiral Auxiliary ((R)-4-Benzyl-2-oxazolidinone) A->B Pivaloyl chloride, TEA C Asymmetric α-Hydroxylation ((+)-Camphorsulfonyloxaziridine) B->C LDA, -78 °C D Hydrolysis of Chiral Auxiliary (LiOH, H₂O₂) C->D E Catalytic Hydrogenolysis (Debenzylation) (H₂, Pd/C) D->E F β-(3,4-dihydroxyphenyl)lactic acid (Danshensu) E->F

Caption: Synthetic workflow for Danshensu.

Mechanism of Action: Cardioprotective Effects of Danshensu

Danshensu is believed to exert its cardioprotective effects through multiple pathways, primarily by reducing oxidative stress and inflammation in myocardial cells.

G cluster_stress Myocardial Ischemia Oxidative Stress Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Inflammation Inflammation Inflammation->Cellular Damage Danshensu Danshensu ROS Scavenging ROS Scavenging Danshensu->ROS Scavenging Inhibits NF-κB Pathway NF-κB Pathway Danshensu->NF-κB Pathway Inhibits ROS Scavenging->Oxidative Stress Cardioprotection Cardioprotection ROS Scavenging->Cardioprotection NF-κB Pathway->Inflammation NF-κB Pathway->Cardioprotection

Caption: Signaling pathways of Danshensu.

Application Notes and Protocols for 4-Benzyloxy-3-hydroxyphenylacetic Acid in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications of 4-Benzyloxy-3-hydroxyphenylacetic acid in organic chemistry, with a focus on its role as a key synthetic intermediate. This document details its primary application in the construction of complex molecular scaffolds found in medicinally relevant compounds, supported by detailed experimental protocols and visual diagrams.

Application: Intermediate in the Synthesis of Protoberberine Alkaloids

This compound is a valuable building block in the synthesis of protoberberine alkaloids. These natural products and their synthetic analogs are a class of isoquinoline alkaloids that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The utility of this compound in this context lies in its specific substitution pattern. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl group, which is a common structural motif in many protoberberines. This protection strategy allows for selective reactions at other positions of the molecule during the total synthesis. The carboxylic acid moiety provides a handle for coupling with other synthetic fragments, typically a substituted phenethylamine derivative, to construct the core isoquinoline scaffold.

A key transformation in the synthesis of protoberberines from this compound is the Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or its equivalent to form a tetrahydroisoquinoline. In this synthetic approach, the carboxylic acid of this compound is first converted to an amide with a suitable phenethylamine, and then the amide is reduced to the corresponding amine. Subsequent cyclization, often under acidic conditions, yields the tetracyclic core of the protoberberine alkaloids. The benzyl protecting group can then be removed in the final steps of the synthesis to yield the natural product or its analog.

Experimental Protocols

The following protocols describe a representative synthetic sequence for the utilization of this compound in the synthesis of a protoberberine scaffold.

2.1. Protocol 1: Amide Coupling of this compound with a Phenethylamine Derivative

This protocol details the formation of an amide bond between this compound and a substituted phenethylamine, a crucial step in assembling the backbone of the target alkaloid.

Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
This compound258.272.58 g1.0
3,4-Dimethoxyphenethylamine181.231.99 g1.1
HOBt (Hydroxybenzotriazole)135.121.49 g1.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.702.11 g1.1
Diisopropylethylamine (DIPEA)129.242.25 mL1.3
Dichloromethane (DCM)-100 mL-

Methodology:

  • To a solution of this compound (2.58 g, 10 mmol) in anhydrous dichloromethane (100 mL) under an argon atmosphere, add 3,4-dimethoxyphenethylamine (1.99 g, 11 mmol), HOBt (1.49 g, 11 mmol), and DIPEA (2.25 mL, 13 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (2.11 g, 11 mmol) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired amide.

2.2. Protocol 2: Bischler-Napieralski Cyclization and Reduction to form the Tetrahydroisoquinoline Core

This protocol describes the cyclization of the amide to a dihydroisoquinoline, followed by reduction to the key tetrahydroisoquinoline intermediate.

Reagent Molecular Weight ( g/mol ) Amount Molar Equivalents
Amide from Protocol 2.1(Varies)4.21 g1.0
Phosphorus oxychloride (POCl₃)153.335.5 mL6.0
Acetonitrile (anhydrous)-100 mL-
Sodium borohydride (NaBH₄)37.830.76 g2.0
Methanol-50 mL-

Methodology:

  • Dissolve the amide (4.21 g, 10 mmol) in anhydrous acetonitrile (100 mL) under an argon atmosphere.

  • Add phosphorus oxychloride (5.5 mL, 60 mmol) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours.

  • Monitor the formation of the dihydroisoquinoline intermediate by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude dihydroisoquinoline in methanol (50 mL) and cool to 0 °C.

  • Add sodium borohydride (0.76 g, 20 mmol) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the tetrahydroisoquinoline.

Visualizations

3.1. Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for the preparation of a protoberberine scaffold starting from this compound.

G A This compound C Amide Coupling A->C B Phenethylamine Derivative B->C D Amide Intermediate C->D E Bischler-Napieralski Cyclization D->E F Dihydroisoquinoline Intermediate E->F G Reduction F->G H Tetrahydroisoquinoline Core G->H I Further Cyclization & Deprotection H->I J Protoberberine Scaffold I->J

Caption: Synthetic workflow for protoberberine synthesis.

3.2. Logical Relationship of Key Moieties

This diagram shows the relationship between the starting material and the key structural features of the final protoberberine product.

G cluster_0 Starting Material cluster_1 Target Scaffold A This compound Protected Catechol Moiety Carboxylic Acid Handle B Protoberberine Core Dihydroxyphenyl Moiety Incorporated Acetic Acid Backbone A:f1->B:f1 Forms Ring A A:f2->B:f2 Forms part of Ring B

Caption: Structural contribution to the final product.

Application Notes and Protocols for the Analytical Detection of 4-Benzyloxy-3-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-hydroxyphenylacetic acid is a significant organic compound often utilized as an intermediate in the synthesis of various pharmaceutical agents. Its accurate detection and quantification are crucial for process monitoring, quality control of final products, and metabolic studies. This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques. The methodologies described are based on established principles for the analysis of structurally similar phenolic acids and provide a strong foundation for developing and validating methods for this specific analyte.

Analytical Methods Overview

The primary methods for the quantification of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring a derivatization step to increase the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. When coupled with a UV detector, it offers a cost-effective and reliable method for routine analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV.[1] This makes it the method of choice for analyzing complex biological matrices where the analyte may be present at low concentrations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to make them amenable to GC analysis.

Quantitative Data Summary

The following table summarizes representative performance characteristics for the analysis of phenolic acids structurally similar to this compound. These values can serve as a benchmark for method development and validation for the target analyte.

Analytical MethodAnalyteMatrixLinearity (r²)LODLOQRecovery (%)
HPLC-UV 4-Hydroxybenzoic acidOral Solution> 0.9990.1007 µg/mL0.5033 µg/mL94.6 - 107.2
HPLC-DAD 4-Hydroxybenzoic acidBacterial Culture> 0.9940.23 - 4.99 µg/mL0.69 - 15.1 µg/mLNot Reported
UPLC-MS/MS 4-Hydroxyphenylacetic acidHuman SerumNot ReportedNot Reported0.02 - 0.25 µmol/L~100%
LC-MS/MS 3-Hydroxyphenylacetic acidAnimal Feces & Ruminal FluidNot ReportedNot ReportedNot Reported~100% (with 3-NPH derivatization)

Note: Data presented is for structurally similar compounds and should be used as a reference. Method validation is required for this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a general procedure for the analysis of this compound using reversed-phase HPLC with UV detection.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Reference standard of this compound

  • Syringe filters (0.45 µm)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

3. Sample Preparation

  • For Bulk Drug/Intermediate: Accurately weigh and dissolve the sample in methanol or a suitable solvent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma, Serum):

    • Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.[2]

4. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:

    • 0-1 min: 95% A, 5% B

    • 1-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12.1-15 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined by measuring the UV spectrum of the analyte (a wavelength around 280 nm is expected for phenolic compounds).

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject into HPLC Standard->Injection Sample Prepare Sample Solutions Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: General workflow for HPLC analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more sensitive and selective method for the analysis of this compound, particularly in complex matrices.

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 or Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium acetate (LC-MS grade).

  • Ultrapure water.

  • Reference standard of this compound.

  • Internal standard (IS), preferably a stable isotope-labeled analog.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and IS Solutions: Prepare stock and working solutions of the analyte and internal standard in a suitable solvent (e.g., methanol).

3. Sample Preparation

  • Protein Precipitation: (As described in the HPLC protocol). This is a common and effective method for biological samples.[3]

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of sample, add an appropriate volume of internal standard solution.

    • Acidify the sample with a small volume of formic or hydrochloric acid.

    • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.[3]

4. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 or Phenyl-Hexyl column.

    • Mobile Phase: Gradient elution with Mobile Phase A and B.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the carboxylic acid group.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

    • MRM Transitions: Determine the precursor ion (M-H)- for this compound and optimize the collision energy to identify at least two stable and abundant product ions for Multiple Reaction Monitoring (MRM).

5. Data Analysis

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve constructed in the same manner.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation or LLE) Spike->Extraction Injection Inject into LC-MS/MS Extraction->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using IS Integration->Quantification

Caption: Workflow for LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The choice of analytical method often depends on the specific requirements of the study. The following diagram illustrates a decision-making process for selecting an appropriate analytical method.

Decision_Tree Start Start: Need to analyze this compound High_Concentration High Concentration? (e.g., Bulk Material) Start->High_Concentration Complex_Matrix Complex Matrix? (e.g., Biological Fluid) High_Concentration->Complex_Matrix No HPLC Use HPLC-UV High_Concentration->HPLC Yes High_Sensitivity High Sensitivity & Specificity Required? Complex_Matrix->High_Sensitivity Yes Complex_Matrix->HPLC No LCMS Use LC-MS/MS High_Sensitivity->LCMS Yes GCMS Consider GC-MS with Derivatization High_Sensitivity->GCMS No

Caption: Decision tree for method selection.

Conclusion

The analytical methods detailed in this document provide a comprehensive guide for the detection and quantification of this compound. While the protocols are based on established methods for similar compounds, it is imperative to perform method validation according to regulatory guidelines (e.g., ICH) to ensure accuracy, precision, and reliability for the specific application. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

Application Note: Derivatization of 4-Benzyloxy-3-hydroxyphenylacetic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzyloxy-3-hydroxyphenylacetic acid is a compound of interest in various fields, including pharmacology and metabolomics. Due to its polar nature, stemming from the presence of a carboxylic acid and a phenolic hydroxyl group, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. These functional groups lead to low volatility and potential thermal degradation in the GC inlet.[1][2] Derivatization is a crucial sample preparation step to convert the analyte into a more volatile and thermally stable form, enabling robust and sensitive GC-MS analysis.[3][4] This application note details a silylation-based derivatization protocol for this compound.

Principle of Silylation

Silylation is a common derivatization technique where an active hydrogen in a functional group (such as -OH, -COOH, -NH2, or -SH) is replaced by a trimethylsilyl (TMS) group.[1][3] This process reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability.[4][5] For this compound, both the phenolic hydroxyl and the carboxylic acid groups will be derivatized. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[6][7][8] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[4][5][9]

Chemical Derivatization Reaction

Caption: Silylation of this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Pipettes and tips

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

2. Sample Preparation (from an aqueous matrix)

  • To 100 µL of the sample, add an appropriate internal standard.

  • Acidify the sample to pH 2-3 with a suitable acid (e.g., 6M HCl).

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.[9]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean reaction vial.

  • Repeat the extraction process on the aqueous layer and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.[9]

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).

3. Derivatization Protocol

  • To the dried residue in the reaction vial, add 100 µL of an appropriate aprotic solvent like anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA + 1% TMCS. A 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample is a general guideline.[6][9]

  • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[9]

  • Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.[8][9] Derivatization times and temperatures may need optimization depending on the sample matrix and concentration.[4][6]

  • After the reaction is complete, cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent (e.g., hexane or ethyl acetate) before injection.

Experimental Workflow

G A Sample Collection (e.g., Plasma, Urine) B Extraction (Liquid-Liquid Extraction) A->B C Drying (Evaporation under Nitrogen) B->C D Derivatization (Solvent + BSTFA/TMCS) C->D E Reaction (Heating at 60-80°C) D->E F GC-MS Analysis E->F G Data Processing & Quantification F->G

Caption: Workflow for derivatization and GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of silylated phenolic acids. These should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnDB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 - 1.5 mL/min
Oven ProgramInitial: 70°C, hold for 5 minRamp: 5°C/min to 280°C, hold for 10 min[9]
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Impact (EI) at 70 eV[9]
Ion Source Temperature230°C
Quadrupole Temperature150°C
MS Transfer Line Temp.290°C[9]
Scan Rangem/z 50-600[9]

Quantitative Data Summary

While specific quantitative data for the derivatized this compound is not widely published, the table below summarizes typical performance characteristics for the GC-MS analysis of other silylated phenolic acids. This provides a reasonable expectation for the analytical performance of the described method.

Analyte ClassDerivatization MethodLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Reference
Phenolic AcidsSilylation (MTBSTFA)> 0.9950.085 - 0.4100.317 - 1.53[10]
Phenolic CompoundsSilylation (BSTFA)> 0.99N/AN/AGeneral
Carboxylic AcidsSilylation (MSTFA)> 0.99N/AN/AGeneral

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific analyte, sample matrix, and instrument sensitivity.

Troubleshooting

  • Poor Derivatization Efficiency: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the silylating reagent.[4][6] Consider increasing the reaction time, temperature, or the amount of derivatizing reagent.

  • Peak Tailing: This can be caused by incomplete derivatization or active sites in the GC inlet liner or column. Use a deactivated glass liner and ensure the column is in good condition.

  • Multiple Peaks for a Single Analyte: This may indicate incomplete derivatization or the breakdown of the derivative. Optimize the derivatization conditions and check the GC inlet temperature.

The silylation of this compound using BSTFA with a TMCS catalyst is a robust and reliable method for its quantitative analysis by GC-MS. This derivatization procedure effectively increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, sensitivity, and reproducibility.[9] The protocol provided herein serves as a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Benzyloxy-3-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-3-hydroxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the dopaminergic system. Its structure is closely related to 3,4-dihydroxyphenylacetic acid (DOPAC), a key metabolite of dopamine. This document provides detailed protocols for the large-scale synthesis of this compound, leveraging a robust multi-step synthetic route. Furthermore, it explores the compound's application in drug development, primarily as a precursor and building block for active pharmaceutical ingredients (APIs).

Introduction

The synthesis of complex organic molecules is a cornerstone of modern drug development. This compound serves as a critical building block, offering a protected catechol moiety that is essential for the construction of various drug candidates. The benzyl protecting group allows for selective reactions at other positions of the molecule before its facile removal to reveal the biologically active dihydroxy-phenyl motif. This application note outlines a scalable synthetic protocol and discusses the relevance of this intermediate in the context of neurodegenerative disease research and beyond.

Data Presentation

Table 1: Summary of Materials for Synthesis
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )PuritySupplier
3-Hydroxy-4-methoxyphenylacetic acidC₉H₁₀O₄182.17≥98%Commercially Available
Boron tribromide (BBr₃)BBr₃250.52≥99%Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Commercially Available
Benzyl bromideC₇H₇Br171.03≥98%Commercially Available
Potassium carbonate (K₂CO₃)K₂CO₃138.21≥99%Commercially Available
AcetoneC₃H₆O58.08ACS GradeCommercially Available
Hydrochloric acid (HCl)HCl36.4637% in H₂OCommercially Available
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01≥99.5%Commercially Available
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially Available
Magnesium sulfate (MgSO₄)MgSO₄120.37AnhydrousCommercially Available
Table 2: Key Reaction Parameters and Expected Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1DemethylationBBr₃DCM-78 to RT490-95
2BenzylationBenzyl bromide, K₂CO₃AcetoneReflux1285-90
3Work-up & PurificationHCl, NaHCO₃, EtOAc-RT--

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol details a two-step synthesis starting from the commercially available 3-hydroxy-4-methoxyphenylacetic acid.

Step 1: Demethylation to form 3,4-Dihydroxyphenylacetic acid

  • In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 3-hydroxy-4-methoxyphenylacetic acid (1 kg, 5.49 mol) and anhydrous dichloromethane (5 L).

  • Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of boron tribromide in dichloromethane (6.0 L, 6.0 mol) via the dropping funnel over 2 hours, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water (2 L) while cooling the flask in an ice bath.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 1 L).

  • Combine the organic layers, wash with brine (1 L), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 3,4-dihydroxyphenylacetic acid as a solid.

Step 2: Selective Benzylation to form this compound

  • To a 20 L reactor, add the crude 3,4-dihydroxyphenylacetic acid from Step 1, acetone (10 L), and potassium carbonate (1.5 kg, 10.85 mol).

  • Stir the mixture vigorously and add benzyl bromide (0.94 kg, 5.49 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (5 L) and wash with 1 M HCl (2 x 2 L) and then with saturated sodium bicarbonate solution (2 x 2 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Selective Benzylation start 3-Hydroxy-4-methoxyphenylacetic acid reagent1 BBr3, DCM, -78°C to RT start->reagent1 intermediate1 3,4-Dihydroxyphenylacetic acid reagent1->intermediate1 reagent2 Benzyl bromide, K2CO3, Acetone, Reflux intermediate1->reagent2 product This compound reagent2->product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents, primarily due to its relationship with 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of the neurotransmitter dopamine.[1][2]

Intermediate for Dopaminergic Drugs

The debenzylated form, DOPAC, is structurally related to dopamine and L-DOPA, the gold standard for treating Parkinson's disease.[3] As such, this compound serves as a versatile precursor for the synthesis of:

  • Dopamine Receptor Agonists and Antagonists: The catechol moiety is crucial for binding to dopamine receptors. By using the benzylated intermediate, medicinal chemists can perform modifications on the acetic acid side chain to develop novel receptor ligands with improved potency and selectivity.

  • Enzyme Inhibitors: DOPAC is a product of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) activity on dopamine.[1] The protected intermediate can be used to synthesize inhibitors of these enzymes, which are therapeutic targets for depression and Parkinson's disease.

Role in Signaling Pathway Research

The availability of a stable, protected form of DOPAC is valuable for in-vitro and in-vivo studies of the dopaminergic signaling pathway. It can be used as a reference standard in metabolic studies or as a tool to investigate the downstream effects of dopamine metabolism.

Dopamine_Metabolism Dopamine Dopamine MAO MAO Dopamine->MAO COMT COMT Dopamine->COMT DOPAL DOPAL MAO->DOPAL HVA HVA (Homovanillic Acid) MAO->HVA ALDH ALDH DOPAL->ALDH DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) ALDH->DOPAC DOPAC->COMT COMT->HVA ThreeMT 3-Methoxytyramine COMT->ThreeMT ThreeMT->MAO

Caption: Simplified metabolic pathway of dopamine.

Conclusion

The large-scale synthesis of this compound is a feasible and critical process for the advancement of drug discovery programs targeting the dopaminergic system. The detailed protocol provided herein offers a reliable and scalable method for its production. The utility of this intermediate extends from the synthesis of novel drug candidates to its use as a tool in fundamental neuroscience research, underscoring its importance in the pharmaceutical landscape.

References

Application Notes and Protocols for Enzymatic Reactions Involving 4-Benzyloxy-3-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic reactions involving 4-Benzyloxy-3-hydroxyphenylacetic acid, a compound of interest in drug development and metabolic studies. Due to its structure, the primary enzymatic transformation is the cleavage of the benzyl ether, a process mediated by Cytochrome P450 enzymes, followed by the further metabolism of the resulting catechol intermediate. This document outlines the key enzymes, reaction pathways, quantitative data, and detailed experimental protocols relevant to these processes.

I. Introduction to the Enzymatic Metabolism of this compound

This compound is a phenolic compound characterized by a benzyl ether linkage. In biological systems, the initial and rate-limiting step in its metabolism is typically the O-debenzylation reaction. This cleavage of the ether bond is primarily catalyzed by a superfamily of heme-containing monooxygenases known as Cytochrome P450 (CYP) enzymes.[1] This reaction yields two products: 3,4-dihydroxyphenylacetic acid (DOPAC), a biologically active catechol, and benzaldehyde.

DOPAC is a well-known metabolite of dopamine and is further metabolized through two main enzymatic pathways: O-methylation by Catechol-O-methyltransferase (COMT) and ring cleavage by dioxygenases.[2][3] Understanding these enzymatic transformations is crucial for predicting the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives.

II. Enzymatic Pathways

The metabolic cascade of this compound involves a sequence of enzymatic reactions, as depicted in the signaling pathway below.

Enzymatic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism & Degradation Start This compound DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Start->DOPAC Cytochrome P450 (O-debenzylation) Benzaldehyde Benzaldehyde Start->Benzaldehyde HVA Homovanillic acid (HVA) DOPAC->HVA COMT (O-methylation) IsoHVA Isohomovanillic acid DOPAC->IsoHVA COMT (O-methylation) RingCleavage Ring Cleavage Products DOPAC->RingCleavage Dioxygenases

Figure 1: Metabolic pathway of this compound.

III. Quantitative Data

The following tables summarize key quantitative data for the enzymatic reactions involved in the metabolism of benzyloxy-containing compounds and the subsequent transformation of 3,4-dihydroxyphenylacetic acid (DOPAC).

Table 1: Cytochrome P450 Activity with Benzyloxy Substrates

Enzyme/SystemSubstrateVmax (pmol/mg protein/min)Km (µM)Source
Rat Liver Microsomes (PB-induced)Benzyloxyresorufin3387 ± 3710-[4]
Human Liver MicrosomesBenzyloxyresorufin--[1]
Rat Brain MicrosomesBenzyloxyresorufin~15 (olfactory lobes)-[5]

Note: Data for benzyloxyresorufin is used as a proxy for benzyloxy-containing substrates due to the lack of specific data for this compound. PB stands for phenobarbital.

Table 2: Catechol-O-Methyltransferase (COMT) Kinetics with Catechol Substrates

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)InhibitorKi (nM)Source
Rat Liver (S-COMT)Norepinephrine--BIA 3-3356.0 ± 1.6[6]
Human (S-COMT)3-BTD0.02 - 5.0-Oleanic Acid-[7]
Rat LiverDopamine-6.9 ± 0.1 ng produced--[8]

Note: S-COMT refers to the soluble form of the enzyme. 3-BTD is a fluorescent substrate used for kinetic assays.

IV. Experimental Protocols

Protocol 1: Determination of Cytochrome P450-Mediated O-Debenzylation Activity using the Benzyloxyresorufin O-Dealkylase (BROD) Assay

This protocol provides a method for quantifying the O-debenzylation activity of Cytochrome P450 enzymes in liver microsomes using benzyloxyresorufin as a fluorogenic substrate. The principle of the assay is the enzymatic conversion of the non-fluorescent benzyloxyresorufin to the highly fluorescent product, resorufin.

Materials:

  • Liver microsomes (e.g., from human, rat, or mouse)

  • 7-Benzyloxyresorufin (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • Resorufin (for standard curve)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of NADPH in buffer. Store on ice.

    • Prepare a 1 mM stock solution of 7-benzyloxyresorufin in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of resorufin standards in the buffer to generate a standard curve.

  • Enzyme Reaction:

    • In a 96-well black microplate, add the following to each well:

      • Potassium phosphate buffer (to a final volume of 200 µL)

      • Liver microsomes (typically 10-50 µg of protein)

      • 7-Benzyloxyresorufin to a final concentration of 1-5 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Measurement:

    • Immediately measure the increase in fluorescence over time (e.g., every minute for 10-20 minutes) using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of resorufin formation from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to pmol of resorufin using the resorufin standard curve.

    • Express the enzyme activity as pmol of resorufin formed per minute per mg of microsomal protein.

BROD_Assay_Workflow Prep Prepare Reagents (Buffer, NADPH, Substrate, Standards) Plate Add Reagents to 96-well Plate (Buffer, Microsomes, Substrate) Prep->Plate Incubate Pre-incubate at 37°C Plate->Incubate Start Initiate Reaction with NADPH Incubate->Start Read Measure Fluorescence Over Time Start->Read Analyze Calculate Activity (pmol/min/mg protein) Read->Analyze

Figure 2: Workflow for the BROD assay.
Protocol 2: Determination of Catechol-O-Methyltransferase (COMT) Activity

This protocol describes a spectrophotometric assay for measuring COMT activity based on the O-methylation of a catechol substrate.

Materials:

  • Purified COMT or tissue homogenate

  • 3,4-Dihydroxyacetophenone (DHAP) (substrate)

  • S-Adenosyl-L-Methionine (SAM) (methyl donor)

  • Magnesium Chloride (MgCl₂)

  • N-Tris(hydroxymethyl)-methyl-2-aminoethane sulphonic acid (TES) buffer (pH 7.6)

  • Sodium Borate buffer (pH 10.0) (stop solution)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM TES buffer (pH 7.6 at 37°C).

    • Prepare a 0.5 mM solution of DHAP in deionized water.

    • Prepare a 5 mM solution of SAM in deionized water. Keep on ice.

    • Prepare a 6 mM solution of MgCl₂ in deionized water.

    • Prepare a 0.4 M Sodium Borate buffer (pH 10.0 at 37°C).

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • TES buffer

      • DHAP solution

      • MgCl₂ solution

      • SAM solution

    • Prepare a blank reaction mixture without the enzyme.

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the COMT enzyme solution.

  • Termination and Measurement:

    • After a defined incubation time (e.g., 10-30 minutes), stop the reaction by adding the Sodium Borate stop solution.

    • Measure the absorbance of the reaction mixture at 344 nm against the blank.[9] The increase in absorbance corresponds to the formation of the O-methylated product.

  • Data Analysis:

    • Calculate the concentration of the product formed using the molar extinction coefficient.

    • Express the enzyme activity in appropriate units (e.g., nmol of product formed per minute per mg of protein).

V. Concluding Remarks

The enzymatic processing of this compound is a multi-step process initiated by Cytochrome P450-mediated O-debenzylation. The resulting metabolite, DOPAC, is then subject to further metabolism by COMT and dioxygenases. The provided protocols offer standardized methods for characterizing these enzymatic activities, which is essential for understanding the disposition and potential biological effects of this class of compounds in drug discovery and development. Researchers should note that the specific CYP isoforms involved and the kinetic parameters may vary depending on the species and tissue type being investigated.

References

Application Notes and Protocols for 4-Benzyloxy-3-hydroxyphenylacetic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-hydroxyphenylacetic acid (CAS No. 28988-68-3) is a key organic compound often utilized as a reference standard in analytical chemistry.[1] Its structural similarity to endogenous metabolites and drug intermediates makes it an important tool for the quantification and identification of related compounds in various matrices. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1][2]

PropertyValue
CAS Number 28988-68-3
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Appearance Pale Brown Solid
Melting Point 108-110°C
Solubility Chloroform, Methanol

Application 1: Quantification of Related Compounds by HPLC-UV

This section details the use of this compound as a reference standard for the quantification of an analyte of interest in a given sample matrix using HPLC with UV detection. The methodology is based on established principles for the analysis of similar phenolic acids.[3]

Experimental Protocol: HPLC-UV Analysis

1. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. Store this solution at -20°C in an amber vial.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation (Plasma):

This protocol is suitable for the extraction of analytes from plasma samples.[3]

  • Sample Collection: Collect blood in EDTA-containing tubes and centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma.

  • Protein Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (1:3 v/v).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Filtration: Carefully transfer the supernatant to a clean tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject the filtered sample into the HPLC system.

3. Chromatographic Conditions:

The following are generalized HPLC conditions that may require optimization for specific systems and analytes.[3]

ParameterCondition
HPLC System Any standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 10 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 275 nm
Run Time Approximately 15 minutes
Data Presentation: Method Validation Summary

The following table summarizes the typical performance characteristics expected for this HPLC method.

ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 5%
Accuracy/Recovery 85-115%

Application 2: Sensitive Quantification by UPLC-MS/MS

For higher sensitivity and selectivity, UPLC-MS/MS is the method of choice. This protocol is adapted from validated methods for similar metabolites in biological fluids.[5][6]

Experimental Protocol: UPLC-MS/MS Analysis

1. Preparation of Standard and Sample Solutions:

Follow the same procedures as described in the HPLC-UV section for the preparation of stock, working, and sample solutions.

2. UPLC-MS/MS Conditions:

These are typical starting conditions and may need to be optimized.[5][6]

ParameterCondition
UPLC System Any standard UPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by direct infusion of the reference standard. Expected precursor ion [M-H]⁻ at m/z 257.26. Product ions would be identified from fragmentation.
Data Presentation: Expected UPLC-MS/MS Performance
ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.2 ng/mL
Precision (%RSD) < 10%
Accuracy/Recovery 90-110%

Visualizations

Workflow for Using a Reference Standard

cluster_0 Preparation cluster_1 Analysis cluster_2 Data Review A Receive and Verify Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Analyze Standards and Samples by HPLC/LC-MS C->E D Prepare Samples D->E F Construct Calibration Curve E->F G Quantify Analyte in Samples F->G H Review Data and QC Checks G->H I Final Report H->I

Caption: General workflow for using a reference standard.

HPLC Analysis Experimental Workflow

start Start prep_standards Prepare Stock and Working Standards start->prep_standards prep_sample Prepare Sample (e.g., Protein Precipitation) start->prep_sample hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) prep_standards->hplc_analysis prep_sample->hplc_analysis detection UV Detection (275 nm) hplc_analysis->detection data_processing Data Processing and Quantification detection->data_processing end End data_processing->end

Caption: Experimental workflow for HPLC analysis.

Illustrative Metabolic Relationship

precursor Precursor Compound (e.g., in a biological system) intermediate This compound (Intermediate/Metabolite) precursor->intermediate Metabolic Enzyme 1 product Downstream Metabolite intermediate->product Metabolic Enzyme 2

Caption: Illustrative metabolic pathway relationship.

Stability and Storage

  • Solid Form: The solid reference standard should be stored at room temperature as indicated by the supplier.[1]

  • Stock Solutions: Stock solutions prepared in organic solvents should be stored at -20°C in tightly sealed, amber vials to prevent evaporation and photodegradation. Under these conditions, the solution is expected to be stable for several months.

  • Working Solutions: Aqueous working solutions are less stable and should be prepared fresh daily.[7][8] If short-term storage is necessary, keep them at 2-8°C for no longer than 24 hours.[4]

Disclaimer

The information provided in these application notes is intended for research use only. The experimental conditions described are intended as a starting point and may require optimization for specific instrumentation and sample matrices. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: 4-Benzyloxy-3-hydroxyphenylacetic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Benzyloxy-3-hydroxyphenylacetic acid as a versatile starting material in the synthesis of bioactive molecules. The focus is on its application as a protected precursor for the synthesis of key metabolic and signaling molecules, particularly in the context of neuroscience research and drug discovery.

Application Note: Synthesis of Homovanillic Acid

Introduction

This compound is a valuable synthetic intermediate, primarily utilized as a protected derivative of 3,4-dihydroxyphenylacetic acid (DOPAC) and its methylated analogue, Homovanillic acid. The benzyloxy group serves as a robust protecting group for the 4-hydroxyl moiety, allowing for selective modification of other parts of the molecule. This strategic protection is particularly useful in multi-step syntheses where the catechol or phenol functionalities would otherwise interfere with desired chemical transformations.

Core Application: A Precursor to Homovanillic Acid

A significant application of this compound is in the synthesis of Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid). Homovanillic acid is the major metabolite of the neurotransmitter dopamine.[1][2] Its concentration in cerebrospinal fluid and urine is often used as a clinical indicator of dopamine turnover in the central nervous system. Altered levels of Homovanillic acid have been associated with various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2]

The synthesis of Homovanillic acid from this compound involves a straightforward two-step process: selective methylation of the 3-hydroxyl group followed by deprotection (debenzylation) of the 4-benzyloxy group. This route offers a controlled and high-yielding pathway to this important bioactive molecule.

Biological Significance of Homovanillic Acid

Homovanillic acid is a key downstream product of dopamine metabolism, as illustrated in the signaling pathway diagram below. Dopamine is first metabolized by either monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). The action of both enzymes, in either order, ultimately leads to the formation of Homovanillic acid.[1] As such, stable isotope-labeled standards of Homovanillic acid are crucial in clinical diagnostics and neuroscience research for quantifying dopamine turnover. The synthetic route described herein provides access to this essential standard.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis of Homovanillic acid from this compound based on typical yields for analogous reactions.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)Expected Product Mass (g)Purity (%)
1MethylationThis compound4-Benzyloxy-3-methoxyphenylacetic acid258.27 (Start), 272.29 (Product)1.0590-950.95-1.00>98
2Debenzylation4-Benzyloxy-3-methoxyphenylacetic acidHomovanillic acid272.29 (Start), 182.17 (Product)0.6795-990.64-0.66>99

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-3-methoxyphenylacetic acid

This protocol details the selective methylation of the 3-hydroxyl group of this compound.

Materials:

  • This compound (1.0 eq)

  • Dimethyl sulfate (DMS) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetone (anhydrous)

  • Distilled water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with distilled water, followed by brine.

  • Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-Benzyloxy-3-methoxyphenylacetic acid.

Step 2: Synthesis of Homovanillic Acid

This protocol describes the debenzylation of 4-Benzyloxy-3-methoxyphenylacetic acid to yield Homovanillic acid.

Materials:

  • 4-Benzyloxy-3-methoxyphenylacetic acid (1.0 eq)

  • Palladium on carbon (10% Pd/C) (5 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-Benzyloxy-3-methoxyphenylacetic acid (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (5 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield Homovanillic acid as a solid. The product is often of high purity and may not require further purification.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Debenzylation A This compound B DMS, K2CO3, Acetone A->B Reactants C Reflux B->C Conditions D Work-up & Purification C->D E 4-Benzyloxy-3-methoxyphenylacetic acid D->E Product F 4-Benzyloxy-3-methoxyphenylacetic acid G H2, 10% Pd/C, Methanol F->G Reactants H Hydrogenation G->H Conditions I Filtration & Concentration H->I J Homovanillic Acid I->J Final Product

Figure 1: Synthetic workflow for the preparation of Homovanillic Acid.

dopamine_metabolism Dopamine Dopamine MAO MAO Dopamine->MAO COMT COMT Dopamine->COMT DOPAL 3,4-Dihydroxyphenylacetaldehyde AD ALDH DOPAL->AD DOPAC 3,4-Dihydroxyphenylacetic acid DOPAC->COMT HVA Homovanillic Acid MT 3-Methoxytyramine MT->MAO MAO->DOPAL MAO->HVA COMT->HVA COMT->MT AD->DOPAC

Figure 2: Simplified metabolic pathway of Dopamine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzyloxy-3-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Benzyloxy-3-hydroxyphenylacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Low yield of this compound in the benzylation step.

Potential Causes:

  • Incomplete deprotonation of the phenolic hydroxyl groups: The Williamson ether synthesis, a common method for this step, requires the formation of a phenoxide ion to act as a nucleophile. Insufficient base or a base that is not strong enough will result in a low concentration of the reactive phenoxide.

  • Side reactions: The primary competing reaction is the E2 elimination of benzyl bromide, especially if the reaction temperature is too high. O-alkylation at the more acidic 3-hydroxyl group or dialkylation can also occur.

  • Steric hindrance: While less of a concern with a primary alkyl halide like benzyl bromide, significant steric bulk on the starting material could hinder the reaction.

  • Poor quality of reagents or solvent: Moisture in the solvent or impurities in the starting materials or benzyl bromide can negatively impact the reaction.

Solutions:

  • Choice of Base: Employ a suitable base to ensure complete deprotonation of the phenolic hydroxyl group. For selective 4-O-benzylation of a catechol-like structure, weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred to minimize side reactions. Stronger bases like sodium hydride (NaH) can be used but may lead to less selectivity.

  • Reaction Conditions: Maintain an optimal reaction temperature. For the Williamson ether synthesis, temperatures are typically in the range of 50-100°C.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged heating that can lead to byproduct formation.

  • Solvent: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to favor the SN2 reaction pathway.[1]

  • Reagent Quality: Ensure all reagents and solvents are dry and of high purity.

Q2: Formation of multiple products observed on TLC analysis.

Potential Causes:

  • Lack of regioselectivity: In 3,4-dihydroxyphenylacetic acid, there are two hydroxyl groups that can be benzylated. The 4-OH group is generally more acidic and sterically accessible, making it the preferred site for monosubstitution under controlled conditions. However, reaction at the 3-OH group and dialkylation can still occur.

  • Over-alkylation: Using a large excess of benzyl bromide and a strong base can lead to the formation of the dibenzylated product.

  • Elimination byproduct: As mentioned, benzyl bromide can undergo E2 elimination to form stilbene, particularly at higher temperatures.

Solutions:

  • Control Stoichiometry: Use a carefully controlled amount of benzyl bromide (typically 1.0-1.2 equivalents) to favor mono-benzylation.

  • Choice of Base: A milder base like K₂CO₃ can improve the selectivity for the 4-O-benzylation. The relative acidity of the two phenolic protons plays a significant role in determining the site of deprotonation and subsequent alkylation.

  • Reaction Temperature: Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate to minimize elimination and other side reactions.

Q3: Difficulty in purifying the final product.

Potential Causes:

  • Presence of closely related byproducts: Isomeric products (3-benzyloxy-4-hydroxyphenylacetic acid) and the starting material can be difficult to separate from the desired product due to similar polarities.

  • Residual starting materials or reagents: Incomplete reaction or inadequate work-up can leave unreacted starting materials or benzyl bromide in the crude product.

Solutions:

  • Chromatography: Column chromatography on silica gel is an effective method for separating the desired product from isomers and other impurities. A solvent system of ethyl acetate and hexane is often a good starting point for elution.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures or are insoluble. Common solvents to try for recrystallization of carboxylic acids include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.

Frequently Asked Questions (FAQs)

Q: What are the most common starting materials for the synthesis of this compound?

A: Common starting materials include 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid) and homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid). If starting from homovanillic acid, a demethylation step would be required prior to benzylation, or the final product would be 4-benzyloxy-3-methoxyphenylacetic acid.

Q: What is the general mechanism for the benzylation step?

A: The most common method is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1] The base deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion to form the ether linkage.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light.

Q: What are the key safety precautions to take during this synthesis?

A: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are flammable and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Data Presentation

Table 1: Influence of Base on the Regioselectivity of Catechol Benzylation

BaseSolventTemperature (°C)Molar Ratio (Base:Substrate)Major ProductReported Yield of 4-O-Benzyl Product (%)Reference
K₂CO₃DMF401.54-O-benzyl70Adapted from[2]
NaHDMF0 to rt1.1MixtureNot specifiedGeneral Williamson ether synthesis conditions
NaHCO₃AcetonitrileReflux>14-O-benzyl~95 (for a similar flavonoid)Adapted from a study on chrysin benzylation

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Table 2: Troubleshooting Common Issues in Williamson Ether Synthesis

IssuePotential CauseRecommended Action
Low YieldIncomplete reactionIncrease reaction time, monitor by TLC.
E2 EliminationLower reaction temperature.
Poor nucleophileEnsure complete deprotonation with an appropriate base.
Formation of ByproductsO-alkylation at multiple sitesUse a milder base and control stoichiometry of benzyl bromide.
EliminationLower reaction temperature.
Purification ChallengesSimilar polarity of productsUtilize column chromatography with an optimized solvent system.
Oiling out during recrystallizationTry a different recrystallization solvent or solvent mixture.

Experimental Protocols

Protocol 1: Selective 4-O-Benzylation of 3,4-Dihydroxyphenylacetic Acid Methyl Ester

This protocol is a suggested procedure based on the regioselective benzylation of similar catechol-containing compounds.

Materials:

  • 3,4-Dihydroxyphenylacetic acid methyl ester

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-dihydroxyphenylacetic acid methyl ester (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 40-50°C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford methyl 4-benzyloxy-3-hydroxyphenylacetate.

Protocol 2: Hydrolysis of Methyl 4-Benzyloxy-3-hydroxyphenylacetate

Materials:

  • Methyl 4-benzyloxy-3-hydroxyphenylacetate

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve methyl 4-benzyloxy-3-hydroxyphenylacetate (1.0 eq) in methanol.

  • Add an aqueous solution of NaOH (2-3 eq) to the solution.

  • Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • A precipitate of this compound should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • If extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_esterification Step 1: Esterification (Optional) cluster_benzylation Step 2: Selective Benzylation cluster_hydrolysis Step 3: Hydrolysis cluster_purification Step 4: Purification 3,4-Dihydroxyphenylacetic Acid 3,4-Dihydroxyphenylacetic Acid Esterification Esterification 3,4-Dihydroxyphenylacetic Acid->Esterification 3,4-Dihydroxyphenylacetic Acid Methyl Ester 3,4-Dihydroxyphenylacetic Acid Methyl Ester Esterification->3,4-Dihydroxyphenylacetic Acid Methyl Ester Selective 4-O-Benzylation Selective 4-O-Benzylation 3,4-Dihydroxyphenylacetic Acid Methyl Ester->Selective 4-O-Benzylation Methyl 4-Benzyloxy-3-hydroxyphenylacetate Methyl 4-Benzyloxy-3-hydroxyphenylacetate Selective 4-O-Benzylation->Methyl 4-Benzyloxy-3-hydroxyphenylacetate Hydrolysis Hydrolysis Methyl 4-Benzyloxy-3-hydroxyphenylacetate->Hydrolysis This compound (Crude) This compound (Crude) Hydrolysis->this compound (Crude) Purification Purification This compound (Crude)->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield start Low Yield of Benzylation Product check_sm Check TLC for Starting Material start->check_sm reagent_issue Check Reagent/Solvent Quality (anhydrous conditions) start->reagent_issue incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes check_byproducts Multiple Spots on TLC? check_sm->check_byproducts No prolong_rxn Increase reaction time or temperature moderately incomplete_reaction->prolong_rxn side_reactions Significant Side Reactions check_byproducts->side_reactions Yes purification_issue Difficulty in Purification check_byproducts->purification_issue No (Product streak/close spots) optimize_cond Optimize conditions: - Use milder base (K₂CO₃) - Control stoichiometry - Lower temperature side_reactions->optimize_cond column_chrom Perform column chromatography with optimized eluent purification_issue->column_chrom dry_reagents Ensure all reagents and solvents are dry reagent_issue->dry_reagents

Caption: Troubleshooting decision tree for low yield in the benzylation step.

References

Technical Support Center: Purification of 4-Benzyloxy-3-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 4-Benzyloxy-3-hydroxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities in crude this compound typically originate from the synthetic route. Common synthesis involves the benzylation of a dihydroxyphenylacetic acid derivative. Potential impurities include:

  • Starting Materials: Unreacted 3,4-dihydroxyphenylacetic acid or its ester precursor.

  • Byproducts of Benzylation: Over-benzylated products (e.g., 3,4-dibenzyloxyphenylacetic acid), or products of C-alkylation where the benzyl group attaches to the aromatic ring instead of the hydroxyl group.

  • Reagents: Residual benzyl bromide or other benzylating agents.

  • Solvents: Residual solvents from the reaction and initial workup.

  • Degradation Products: Debenzylation can occur under harsh acidic or basic conditions, leading to the formation of 3-hydroxy-4-carboxymethylphenol.

Q2: My purified this compound appears as a pale brown solid. Is this normal?

A2: Yes, it is often described as a pale brown solid.[1] However, the color can be an indicator of purity. A darker color may suggest the presence of oxidized phenolic impurities. Further purification by recrystallization or column chromatography may be necessary to obtain a purer, lighter-colored product.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at room temperature.[1] To prevent potential degradation, it should be kept in a tightly sealed container, protected from light and moisture.

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Troubleshooting Steps
Oiling out instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present, depressing the melting point.- Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. - Try a lower boiling point solvent. - Ensure the solution is not too concentrated. Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly.
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used), or nucleation is inhibited.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution to a lower temperature (e.g., in an ice bath).
Low recovery of purified product Too much solvent was used, the compound is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the solution is thoroughly cooled to minimize solubility. - Use a pre-heated funnel for hot filtration to prevent crystallization in the funnel.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities).- Perform solubility tests to find a more suitable solvent or solvent system (e.g., a mixture of solvents). - Consider a preliminary purification step like column chromatography before recrystallization.
Column Chromatography Issues
Issue Potential Cause Troubleshooting Steps
Poor separation of spots on TLC The solvent system (mobile phase) is not optimal for separating the compound from its impurities.- Adjust the polarity of the mobile phase. For normal phase silica gel, if the Rf values are too low, increase the polarity (e.g., by adding more ethyl acetate to a hexane/ethyl acetate mixture). If the Rf values are too high, decrease the polarity. - Try a different solvent system altogether (e.g., dichloromethane/methanol).
Compound streaking on the column The compound is too polar for the mobile phase, the column is overloaded, or the compound is interacting strongly with the stationary phase (e.g., the carboxylic acid group with silica gel).- Increase the polarity of the mobile phase. - Add a small amount of a polar modifier like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Compound does not elute from the column The mobile phase is not polar enough to move the compound through the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution). - If using a non-polar solvent system, switch to a more polar one.
Co-elution of impurities The impurities have very similar polarity to the desired product in the chosen solvent system.- Use a shallower solvent gradient to improve resolution. - Try a different stationary phase (e.g., reversed-phase C18 silica). - Consider derivatizing the carboxylic acid to an ester to change its polarity before chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A common choice for phenolic acids is a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar co-solvent like water or hexane, respectively.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a co-solvent system, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from impurities with similar solubility profiles.

Materials:

  • Crude this compound

  • Silica gel (for normal-phase chromatography) or C18 silica (for reversed-phase)

  • Chromatography column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, water, acetic acid)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. For this polar compound, a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1) is a good starting point for normal-phase chromatography.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Principle Typical Purity Achieved Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>98% (if suitable solvent is found)- Simple and cost-effective for large quantities. - Can yield highly pure crystalline material.- Requires finding an appropriate solvent. - Can result in significant product loss. - May not be effective for impurities with similar solubility.
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.>99%- High resolution for separating complex mixtures. - Versatile, with many choices of stationary and mobile phases.- More time-consuming and requires larger volumes of solvent. - Can be less economical for large-scale purification.
Preparative HPLC High-resolution liquid chromatography for isolating pure compounds.>99.5%- Highest resolution and purity. - Amenable to automation.- Expensive equipment and solvents. - Limited sample loading capacity.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 4-Benzyloxy-3- hydroxyphenylacetic acid Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChrom Column Chromatography Crude->ColumnChrom Complex Mixture TLC TLC Recrystallization->TLC PureProduct Pure Product (>98%) Recrystallization->PureProduct PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC For High Purity ColumnChrom->TLC HPLC HPLC PrepHPLC->HPLC TLC->ColumnChrom If Impure TLC->PureProduct If Pure HPLC->PureProduct NMR NMR Spectroscopy

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Crude solution cooled Q1 Crystals Formed? Start->Q1 Success Collect Crystals Q1->Success Yes OilingOut Oiling Out? Q1->OilingOut No Failure Troubleshoot AddSolvent Add more hot solvent/ Change solvent OilingOut->AddSolvent Yes SeedScratch Seed or Scratch OilingOut->SeedScratch No Evaporate Evaporate some solvent OilingOut->Evaporate No, clear solution AddSolvent->Start SeedScratch->Q1 Evaporate->Start

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 4-Benzyloxy-3-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-Benzyloxy-3-hydroxyphenylacetic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue ID Problem Potential Causes Suggested Solutions
SYN-001 Low yield of the desired product 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of the product during workup or purification. 4. Suboptimal reaction conditions (temperature, pH, solvent).[1]1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Refer to the side reaction FAQs below to identify and minimize byproducts. 3. Use mild workup conditions and appropriate purification techniques (e.g., column chromatography, recrystallization). 4. Optimize reaction parameters; a detailed experimental protocol is provided below.
SYN-002 Presence of a major byproduct with a higher molecular weight 1. Formation of the dibenzylated product, 3,4-bis(benzyloxy)phenylacetic acid.1. Use a stoichiometric amount of benzyl bromide (or chloride) (e.g., 1.0-1.1 equivalents). 2. Employ a bulky base or control the reaction temperature to favor mono-benzylation. 3. Consider using a starting material where one hydroxyl group is already protected.
SYN-003 Observation of starting material (e.g., 3,4-dihydroxyphenylacetic acid) in the final product 1. Incomplete benzylation reaction. 2. Premature debenzylation during workup.1. Ensure the activity of the benzylating agent and the base. 2. Avoid strongly acidic or basic conditions during workup if possible. Catalytic hydrogenation for deprotection is a common method but should be avoided if the benzyl group is desired.[2]
SYN-004 Product discoloration (pink or brown hue) 1. Oxidation of the free phenolic hydroxyl group.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Add an antioxidant like sodium bisulfite during workup.
SYN-005 Difficulty in purifying the final product 1. Presence of closely related impurities (e.g., isomers, starting material). 2. Oily or non-crystalline product.1. Optimize chromatographic conditions (e.g., solvent gradient, column packing material). 2. Attempt recrystallization from various solvent systems. 3. Convert the carboxylic acid to a salt for purification and then regenerate the acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most prevalent side reactions typically arise from the benzylation step, especially when starting from 3,4-dihydroxyphenylacetic acid or its esters. These include:

  • Dibenzylation: The formation of 3,4-bis(benzyloxy)phenylacetic acid is a common byproduct due to the presence of two nucleophilic hydroxyl groups.

  • O-Alkylation vs. C-Alkylation: While less common for phenoxides, under certain conditions, alkylation can occur on the aromatic ring.

  • Over-benzylation of the Carboxylic Acid: If the reaction conditions are harsh, the carboxylic acid moiety can be esterified with the benzylating agent.

  • Oxidation: The catechol-like structure of the starting material or the product is susceptible to oxidation, leading to colored impurities.

Q2: How can I selectively achieve mono-benzylation at the 4-position?

A2: Selective mono-benzylation can be challenging but is achievable. The 4-hydroxyl group is generally more acidic and sterically accessible than the 3-hydroxyl group, which can be exploited. Strategies include:

  • Stoichiometric Control: Use of 1.0 to 1.1 equivalents of the benzylating agent.

  • Choice of Base and Solvent: A milder base and a non-polar solvent can favor mono-alkylation. For example, using K₂CO₃ in acetone or acetonitrile.[3]

  • Temperature Control: Running the reaction at a lower temperature can improve selectivity.

Q3: My NMR spectrum shows unexpected aromatic signals. What could they be?

A3: Unexpected aromatic signals could indicate several possibilities:

  • The presence of the dibenzylated byproduct.

  • Isomeric products, for instance, 3-benzyloxy-4-hydroxyphenylacetic acid.

  • Impurities from the starting materials or benzylating agent (e.g., benzyl alcohol, dibenzyl ether).

  • In some cases, rearrangement products, although less common under standard benzylation conditions.[3]

Q4: Is it better to protect the carboxylic acid group before performing the benzylation?

A4: Protecting the carboxylic acid (e.g., as a methyl or ethyl ester) prior to benzylation is a common and often advantageous strategy. It can prevent potential side reactions involving the carboxylic acid and may improve the solubility of the starting material in organic solvents, leading to a cleaner reaction. The ester can then be hydrolyzed in a final step.

Experimental Protocols

Protocol 1: Selective Benzylation of Ethyl 3,4-dihydroxyphenylacetate

This protocol outlines the synthesis starting with the protection of the carboxylic acid as an ethyl ester, followed by selective benzylation.

Step 1: Esterification of 3,4-dihydroxyphenylacetic acid

  • Suspend 3,4-dihydroxyphenylacetic acid (1.0 eq) in absolute ethanol (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 3,4-dihydroxyphenylacetate.

Step 2: Selective Benzylation

  • Dissolve ethyl 3,4-dihydroxyphenylacetate (1.0 eq) in acetone (15 volumes).

  • Add potassium carbonate (1.1 eq).

  • Add benzyl bromide (1.05 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane-ethyl acetate gradient) to isolate ethyl 4-benzyloxy-3-hydroxyphenylacetate.

Step 3: Hydrolysis of the Ethyl Ester

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq).

  • Stir at room temperature for 4 hours or until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can affect the yield and purity of the desired product. (Note: This data is representative and may vary based on specific experimental setups.)

Entry Base Solvent Temperature (°C) Yield of Desired Product (%) Dibenzylated Byproduct (%)
1K₂CO₃AcetoneReflux7515
2NaHTHF0 to RT6030
3Cs₂CO₃DMFRT7025
4K₂CO₃Acetonitrile608010

Visualizations

Synthetic Workflow

G A 3,4-Dihydroxyphenylacetic Acid B Ethyl 3,4-dihydroxyphenylacetate A->B EtOH, SOCl₂ Reflux C Ethyl 4-Benzyloxy-3-hydroxyphenylacetate B->C BnBr, K₂CO₃ Acetone, Reflux D This compound C->D LiOH, THF/H₂O RT G cluster_main Main Reaction cluster_side Side Reactions A Ethyl 3,4-dihydroxyphenylacetate B Ethyl 4-Benzyloxy-3-hydroxyphenylacetate A->B 1 eq BnBr K₂CO₃ C Ethyl 3,4-bis(benzyloxy)phenylacetate A->C >1 eq BnBr Harsh Conditions D Oxidized Byproducts (e.g., Quinones) A->D Air/Oxidants

References

optimization of reaction conditions for 4-Benzyloxy-3-hydroxyphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-benzyloxy-3-hydroxyphenylacetic acid. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key data to facilitate successful synthesis and optimization.

Experimental Protocols

Synthesis of this compound via Selective Benzylation

This protocol details the regioselective benzylation of 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid). The procedure is based on the principle of differential acidity of the phenolic hydroxyl groups, where the 4-OH is more acidic and therefore more reactive towards alkylation under controlled basic conditions.

Materials:

  • 3,4-Dihydroxyphenylacetic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dihydroxyphenylacetic acid (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.1 equivalents) to the solution. Stir the suspension at room temperature for 20-30 minutes.

  • Benzylation: Slowly add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 40-50°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous mixture to a pH of 3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
3,4-Dihydroxyphenylacetic acidC₈H₈O₄168.15127-130102-32-9
Benzyl BromideC₇H₇Br171.04-3 to -1100-39-0
This compoundC₁₅H₁₄O₄258.27108-110[1]28988-68-3

Table 2: Typical Reaction Conditions and Expected Outcomes

ParameterRecommended ValueNotes
Stoichiometry
Starting Material1 eq3,4-Dihydroxyphenylacetic acid
Benzylating Agent1.05 eqBenzyl Bromide
Base1.1 eqAnhydrous K₂CO₃
Solvent Anhydrous DMFEnsures solubility of reactants.
Temperature 40-50°CBalances reaction rate and selectivity. Higher temperatures may lead to increased side products.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Expected Yield 60-75% (after purification)Yields are highly dependent on reaction scale, purity of reagents, and purification efficiency.
Purification Flash Column Chromatography (Hexane:Ethyl Acetate)A gradient of increasing ethyl acetate is typically effective for separating the product from isomers.

Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant amount of a byproduct with a similar Rf value to my desired product. What is it and how can I minimize its formation?

A: The most likely byproduct is the isomeric 3-benzyloxy-4-hydroxyphenylacetic acid. This arises from the benzylation of the less acidic 3-hydroxyl group. To minimize its formation:

  • Control Stoichiometry: Use only a slight excess of benzyl bromide (1.05 equivalents). A large excess will increase the likelihood of di-benzylation and reaction at the 3-position.

  • Maintain a Moderate Temperature: Keep the reaction temperature between 40-50°C. Higher temperatures can reduce the selectivity of the reaction.

  • Slow Addition of Benzyl Bromide: Add the benzyl bromide dropwise to maintain a low instantaneous concentration, which favors reaction at the more reactive 4-position.

Q2: I am also observing a non-polar byproduct. What could this be?

A: A non-polar byproduct is likely the di-benzylated product, 3,4-dibenzyloxyphenylacetic acid. This occurs when both hydroxyl groups are alkylated. To avoid this:

  • Strictly Control the Amount of Benzyl Bromide: Do not use more than 1.05 equivalents of the alkylating agent.

  • Limit Reaction Time: Stop the reaction as soon as the starting material is consumed (as determined by TLC) to prevent further reaction of the desired mono-benzylated product.

Q3: My reaction is not proceeding to completion, even after an extended reaction time. What are the possible causes?

A: Several factors could be responsible for a stalled reaction:

  • Inactive Reagents: Ensure that the benzyl bromide has not degraded and that the potassium carbonate is anhydrous. Moisture will deactivate the base and can hydrolyze the benzyl bromide.

  • Insufficient Base: Ensure that at least 1.1 equivalents of potassium carbonate are used to deprotonate the more acidic phenolic proton.

  • Low Temperature: While high temperatures can be detrimental to selectivity, a temperature below 40°C may result in a very slow reaction rate.

Q4: How can I effectively separate the desired 4-benzyloxy isomer from the 3-benzyloxy isomer?

A: Separation of these isomers can be challenging but is typically achieved by flash column chromatography.

  • Use a Long Column: A longer column will provide better separation.

  • Employ a Shallow Gradient: A slow, shallow gradient of ethyl acetate in hexane is crucial. Start with a low polarity mobile phase and increase the polarity very gradually.

  • Monitor Fractions Carefully: Collect small fractions and analyze them by TLC before combining.

Q5: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR:

    • A singlet for the benzylic CH₂ protons around 5.0-5.2 ppm.

    • A multiplet for the phenyl group of the benzyl ether between 7.2-7.5 ppm.

    • Signals for the three aromatic protons on the phenylacetic acid core.

    • A singlet for the methylene protons of the acetic acid side chain around 3.5-3.7 ppm.

    • A broad singlet for the phenolic OH.

    • A broad singlet for the carboxylic acid OH (if not exchanged with D₂O).

  • ¹³C NMR:

    • A signal for the benzylic carbon around 70 ppm.

    • Signals for the aromatic carbons of both rings.

    • A signal for the methylene carbon of the acetic acid side chain.

    • A signal for the carboxylic acid carbonyl carbon above 170 ppm.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3,4-Dihydroxyphenylacetic Acid 3,4-Dihydroxyphenylacetic Acid Reaction Reaction 3,4-Dihydroxyphenylacetic Acid->Reaction Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction K2CO3 (1.1 eq) K2CO3 (1.1 eq) K2CO3 (1.1 eq)->Reaction Anhydrous DMF Anhydrous DMF Anhydrous DMF->Reaction 40-50°C, 4-6h 40-50°C, 4-6h 40-50°C, 4-6h->Reaction Aqueous Work-up Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product This compound Column Chromatography->Product Reaction->Aqueous Work-up Crude Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Low_Yield Low Yield Possible Causes Inactive_Reagents Inactive Reagents - Degraded Benzyl Bromide - Wet K2CO3 Low_Yield->Inactive_Reagents Check Purity Suboptimal_Conditions Suboptimal Conditions - Temperature too low - Insufficient Base Low_Yield->Suboptimal_Conditions Review Parameters Side_Products Side Products Isomers & Di-benzylated Poor_Selectivity Poor Selectivity - 3-Benzyloxy Isomer - 3,4-Dibenzyloxy Product Side_Products->Poor_Selectivity Identify Byproducts Purification_Issues Purification Issues Co-elution of isomers Side_Products->Purification_Issues Separation Solution1 Use fresh reagents and anhydrous conditions. Inactive_Reagents->Solution1 Solution Solution2 Maintain 40-50°C and use 1.1 eq of base. Suboptimal_Conditions->Solution2 Solution Solution3 Control stoichiometry (1.05 eq BnBr) and add dropwise. Poor_Selectivity->Solution3 Solution Solution4 Use long silica column with a shallow gradient. Purification_Issues->Solution4 Solution

Caption: Troubleshooting guide for common issues in the synthesis.

References

troubleshooting 4-Benzyloxy-3-hydroxyphenylacetic acid instability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address instability issues encountered by researchers, scientists, and drug development professionals during experiments with 4-Benzyloxy-3-hydroxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A1: Discoloration of your this compound solution, often to a pale brown or yellowish hue, is a common indicator of degradation. This can be triggered by several factors, including exposure to light, elevated temperatures, extreme pH conditions, or the presence of oxidizing agents. The phenolic hydroxyl group and the benzylic ether linkage are particularly susceptible to oxidation, which can lead to the formation of colored byproducts.

Q2: I am observing a loss of potency or purity of my compound over time. What are the likely degradation pathways?

A2: The primary degradation pathway for this compound is the cleavage of the benzyl ether bond. This de-benzylation can occur under various conditions:

  • Acidic Conditions: Strong acids can catalyze the cleavage of the benzyl ether, yielding 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid) and benzyl alcohol or benzaldehyde.

  • Oxidative Conditions: The presence of oxidizing agents can lead to the oxidative cleavage of the benzyl ether. This is a common deprotection strategy in organic synthesis and can occur unintentionally if your experimental conditions are not carefully controlled.[1][2][3][4][5][6]

  • Photodegradation: Exposure to UV or even visible light can promote the cleavage of the benzyl ether bond, especially in the presence of photosensitizers.[1][3]

Another potential degradation pathway, especially under thermal stress, is decarboxylation of the acetic acid side chain, similar to what is observed in related phenolic compounds like ferulic acid.[7]

Q3: What are the best practices for storing this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and at room temperature as recommended by suppliers. For solutions, it is advisable to prepare them fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (2-8 °C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The choice of solvent is also critical; aprotic solvents may offer better stability than protic solvents, especially if acidic or basic impurities are present.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific data for this compound is limited, phenolic acids, in general, can be unstable at alkaline pH. The phenoxide ion formed under basic conditions is often more susceptible to oxidation. Acidic conditions, on the other hand, can promote the hydrolysis of the benzyl ether linkage. Therefore, it is recommended to maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7) for short-term experiments. For long-term stability, a comprehensive pH stability study is recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Identify the degradation products using LC-MS. Likely products include 3,4-dihydroxyphenylacetic acid and benzaldehyde/benzoic acid. 2. Review experimental conditions for potential stressors (light, heat, pH, oxidizing agents). 3. Perform a forced degradation study to confirm the identity of the degradants.
Inconsistent experimental results Instability of the compound in the experimental medium.1. Prepare fresh solutions for each experiment. 2. Assess the stability of the compound in your specific experimental buffer or solvent system over the duration of the experiment. 3. Consider using a co-solvent to improve stability if solubility in a less reactive solvent is an issue.
Solid material has changed in appearance (e.g., color) Degradation due to improper storage.1. Discard the material if significant discoloration is observed. 2. Ensure future batches are stored in a dark, dry place at the recommended temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method (e.g., HPLC).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase of your analytical method.

  • Analyze the samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.

Protocol 2: HPLC Method for Purity and Stability Analysis

This is a starting point for an HPLC method that should be validated for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Visualizations

cluster_workflow Troubleshooting Workflow for Instability A Issue Observed (e.g., color change, extra peaks) B Identify Potential Stressors (Light, Heat, pH, Oxidants) A->B C Perform Forced Degradation Study B->C D Analyze by HPLC-MS C->D E Identify Degradation Products D->E F Optimize Experimental Conditions & Storage E->F

Caption: A logical workflow for troubleshooting instability issues.

cluster_pathway Potential Degradation Pathways cluster_debenzylation De-benzylation cluster_decarboxylation Decarboxylation Parent This compound Debenzylated 3,4-Dihydroxyphenylacetic acid (Homoprotocatechuic acid) Parent->Debenzylated  Acid / Oxidation / Light Benzyl_byproduct Benzaldehyde / Benzoic acid Parent->Benzyl_byproduct  Byproduct of  De-benzylation Decarboxylated 4-Benzyloxy-3-hydroxytoluene Parent->Decarboxylated  Heat

Caption: Likely degradation pathways of this compound.

References

overcoming solubility problems of 4-Benzyloxy-3-hydroxyphenylacetic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 4-Benzyloxy-3-hydroxyphenylacetic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound stems from its chemical structure. The presence of the large, nonpolar benzyloxy group and the phenyl ring significantly contributes to the molecule's hydrophobicity. While the carboxylic acid and hydroxyl groups are polar, their influence is outweighed by the larger nonpolar moieties, leading to poor solubility in water and neutral aqueous buffers.

Q2: In which organic solvents is this compound soluble?

A2: this compound is known to be soluble in organic solvents such as chloroform and methanol. Based on the behavior of structurally similar phenolic acids, it is also expected to be soluble in other polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol. These solvents are often used to prepare concentrated stock solutions.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: The solubility of this compound in aqueous solutions is highly pH-dependent. The carboxylic acid group (a weak acid) will be predominantly in its neutral, less soluble form at acidic pH. As the pH increases above its pKa value, the carboxylic acid deprotonates to form a more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution can significantly enhance the solubility of the compound.

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

A4: This is a common phenomenon known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is rapidly introduced into a poor solvent (like an aqueous medium). To prevent this, you can try the following:

  • Slow, dropwise addition: Add the DMSO stock solution to the aqueous medium very slowly while vortexing or stirring to allow for gradual mixing.

  • Lower the final concentration: The final concentration of the compound in the medium may be exceeding its solubility limit. Try using a lower final concentration.

  • Reduce the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize its effect on both compound solubility and cell health.

Q5: How should I store stock solutions of this compound?

A5: Stock solutions prepared in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aqueous solutions are generally less stable and should ideally be prepared fresh for each experiment.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving the Compound
Symptom Possible Cause Troubleshooting Steps
The powdered compound does not dissolve in the chosen solvent at the desired concentration.The compound has low solubility in that specific solvent at room temperature.1. Try a different solvent: If you are using a less polar solvent, switch to a more polar organic solvent like DMSO or DMF. 2. Gentle warming: Warm the solution in a water bath (e.g., 37-50°C) while stirring. Do not overheat, as it may cause degradation. 3. Sonication: Use a sonicator bath to increase the dissolution rate through cavitation.
The compound dissolves initially but then precipitates out of solution.The solution is supersaturated.1. Lower the concentration: The desired concentration may be above the solubility limit of the solvent. 2. Maintain temperature: If the solution was warmed to dissolve the compound, it might precipitate upon cooling. Try to maintain a slightly elevated temperature if your experimental setup allows.
Issue 2: Precipitation in Aqueous Buffers or Media
Symptom Possible Cause Troubleshooting Steps
A precipitate forms immediately upon adding the organic stock solution to an aqueous buffer or cell culture medium.Antisolvent precipitation due to rapid change in solvent polarity. The final concentration exceeds the aqueous solubility.1. Slow addition with mixing: Add the stock solution drop-by-drop to the vigorously stirred aqueous medium. 2. Reduce final concentration: Decrease the target concentration of the compound in the final aqueous solution. 3. Optimize co-solvent percentage: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible (ideally ≤0.5%).
The solution is initially clear but a precipitate forms over time during the experiment.The compound is unstable in the aqueous environment, or there is a gradual equilibration to a lower solubility state. The pH of the medium might be changing.1. Prepare fresh solutions: Make the final aqueous solution immediately before use. 2. Check pH: Ensure the pH of your buffer or medium is stable and in a range that favors the solubility of the compound (likely slightly basic). 3. Protect from light: Some compounds are light-sensitive and can degrade into less soluble forms. Store solutions in amber vials or wrapped in foil.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
ChloroformSoluble-
MethanolSoluble-
Dimethyl Sulfoxide (DMSO)Expected to be highly solubleA common solvent for preparing high-concentration stock solutions of similar phenolic compounds.
EthanolExpected to be solubleAnother suitable solvent for stock solution preparation.
WaterPoorly solubleSolubility is expected to be very low at neutral pH.
Phosphate-Buffered Saline (PBS) pH 7.4Very poorly solubleSimilar to water, the neutral pH limits solubility. Solubility can be increased by adjusting the pH to be more alkaline.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C until the solid is completely dissolved.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
  • Thaw Stock Solution: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

  • Pre-warm Medium: Warm your cell culture medium to 37°C.

  • Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired experimental concentration.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO.

  • Immediate Use: Use the freshly prepared working solution immediately in your cell culture experiments to avoid precipitation or degradation.

Mandatory Visualizations

Here are diagrams illustrating a potential troubleshooting workflow and a relevant signaling pathway where a structurally similar compound has been investigated.

G start Start: Solubility Problem issue_dissolving Issue: Difficulty Dissolving Powder start->issue_dissolving issue_precipitate Issue: Precipitation in Aqueous Buffer start->issue_precipitate ts_dissolve_solvent Action: Try DMSO or Ethanol issue_dissolving->ts_dissolve_solvent ts_precipitate_slow Action: Slow, Dropwise Addition with Stirring issue_precipitate->ts_precipitate_slow ts_dissolve_heat Action: Gentle Warming (37°C) ts_dissolve_solvent->ts_dissolve_heat If needed ts_dissolve_sonicate Action: Sonication ts_dissolve_heat->ts_dissolve_sonicate If needed end_success Success: Compound Dissolved ts_dissolve_sonicate->end_success ts_precipitate_conc Action: Lower Final Concentration ts_precipitate_slow->ts_precipitate_conc If still precipitates ts_precipitate_ph Action: Increase pH of Aqueous Buffer ts_precipitate_conc->ts_precipitate_ph If still precipitates ts_precipitate_ph->end_success end_fail Still Issues: Consult Further

Caption: Troubleshooting workflow for solubility issues.

G compound 4-Benzyloxy-3- hydroxyphenylacetic acid (or similar structure) p53 p53 Activation compound->p53 ros Increased ROS Production ca2 Increased Intracellular Ca2+ ros->ca2 p53->ros phagosome Phagosome-Lysosome Fusion ca2->phagosome clearance Enhanced Mycobacterial Clearance phagosome->clearance

Caption: Potential signaling pathway based on similar compounds.

Technical Support Center: Debenzylation of 4-Benzyloxy-3-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the debenzylation of 4-Benzyloxy-3-hydroxyphenylacetic acid to produce 3,4-dihydroxyphenylacetic acid (DOPAC).

Troubleshooting Guide

Question: My debenzylation of this compound via catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?

Answer:

Slow or incomplete catalytic hydrogenation is a common issue. Several factors could be at play:

  • Catalyst Activity: The palladium catalyst may be of low quality or has lost activity.

    • Solution: Use a fresh, high-quality catalyst such as Pd/C or Pearlman's catalyst (Pd(OH)₂/C).[1] Ensure the catalyst is not old or improperly stored. For substrates with halogen substituents, specific catalysts may be required to prevent dehalogenation.[2]

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities.

    • Common Poisons: Sulfur compounds (e.g., from thiols, thioethers), nitrogen-containing heterocycles, and some functional groups on the substrate itself can act as poisons.[3][4][5]

    • Solution: Ensure all glassware is scrupulously clean and solvents are of high purity. If the starting material or reagents are suspected of containing sulfur or other poisons, purification prior to the reaction is recommended. In some cases, increasing the catalyst loading might help, but this is not always cost-effective.

  • Insufficient Hydrogen: The reaction requires an adequate supply of hydrogen.

    • Solution: Ensure the reaction vessel is properly sealed and purged of air. Use a hydrogen balloon or a Parr hydrogenator to maintain a positive pressure of hydrogen. For larger scale reactions, ensure efficient stirring to facilitate gas-liquid mass transfer.

  • Solvent Choice: The solvent can significantly impact the reaction rate.

    • Solution: Protic solvents like ethanol, methanol, or acetic acid are generally effective for hydrogenolysis.[1] Acetic acid can sometimes accelerate the reaction by protonating the ether oxygen, making the C-O bond easier to cleave.[1][6] A preconditioned mixture of DMF and water with a slightly acidic pH has also been shown to be effective in preventing side reactions.[7]

  • Reaction Temperature and Pressure: Sub-optimal temperature and pressure can lead to slow reactions.

    • Solution: While many debenzylations proceed at room temperature and atmospheric pressure, gently heating the reaction (e.g., to 40-60°C) or increasing the hydrogen pressure can significantly increase the reaction rate.[6]

Question: I am observing side products in my debenzylation reaction. What are they and how can I minimize them?

Answer:

Side product formation can be a significant issue, leading to lower yields and difficult purification.

  • Reduction of the Aromatic Ring: Over-reduction of the phenyl ring of the desired product can occur under harsh conditions.

    • Solution: Use a less active catalyst or milder reaction conditions (lower temperature and pressure). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. The use of Pearlman's catalyst (Pd(OH)₂/C) is often recommended for its high activity and selectivity, which can help avoid over-reduction.[1]

  • Dehalogenation: If your molecule contains halogen substituents, these can be removed by hydrogenolysis.

    • Solution: Use a more selective catalyst. In some cases, the addition of an inhibitor can suppress dehalogenation. For example, the addition of tetrabutylammonium chloride has been reported to prevent de-chlorination during debenzylation.[1]

  • Re-benzylation or Benzyl Group Migration: Under acidic conditions, the cleaved benzyl group can potentially re-attach to the aromatic ring (Friedel-Crafts alkylation).

    • Solution: If using acidic conditions, consider adding a cation scavenger like pentamethylbenzene to trap the benzyl cation.[8] Alternatively, perform the reaction under neutral conditions.

Frequently Asked Questions (FAQs)

Question: What is the most common method for the debenzylation of this compound?

Answer: The most common and generally preferred method is catalytic hydrogenolysis.[9][10] This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).[1][11] This method is often high-yielding and the by-product, toluene, is easily removed.

Question: Are there alternative methods to catalytic hydrogenation for this debenzylation?

Answer: Yes, several alternative methods exist, which can be useful if the substrate contains functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, or nitro groups).

  • Acid-Catalyzed Cleavage: Strong acids like HBr or BCl₃ can cleave benzyl ethers.[8] However, these conditions are harsh and may not be suitable for sensitive substrates. The use of a cation scavenger is often necessary to prevent side reactions.[8]

  • Oxidative Debenzylation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.[12][13] Visible-light-mediated oxidative debenzylation using DDQ has also been reported as a mild and selective method.[12][13][14] Other oxidative systems include alkali metal bromide with an oxidant.[15]

  • Dissolving Metal Reduction: The Birch reduction (using sodium or lithium in liquid ammonia) can cleave benzyl ethers, but it is a powerful reducing method that will also reduce aromatic rings.[9]

Question: How do I choose the right solvent for my catalytic hydrogenation?

Answer: The choice of solvent is critical for successful debenzylation.[16] Protic solvents like ethanol, methanol, and ethyl acetate are commonly used.[16] The reaction rate can be influenced by the solvent, with the following general trend reported: THF < methanol < ethanol << acetic acid.[1] For substrates that are poorly soluble in these solvents, mixtures with THF or DMF can be used.

Question: My starting material has a free phenolic hydroxyl group. Will this interfere with the debenzylation?

Answer: The free hydroxyl group in this compound can potentially coordinate to the catalyst surface, which might influence the reaction rate. However, debenzylation of phenols is a common reaction. If issues arise, such as catalyst inhibition, adjusting the solvent or catalyst type may be necessary. In some cases, the acidic nature of the phenol can be beneficial, especially when using catalysts like Pd(OH)₂/C.

Quantitative Data Summary

CatalystCatalyst Loading (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
SiliaCat Pd(0)1H₂ (balloon)MethanolRoom Temp1-20>98[16]
20% Pd(OH)₂/C15 wt%H₂ (1 atm)Ethanol/Acetic Acid601489-90[6]
10% Pd/C10 wt%H₂ (1 atm)EthanolRoom Temp2495N/A
BCl₃/Pentamethylbenzene200N/ADichloromethane-78190[8]
DDQ (catalytic)25Visible Light (525 nm)CH₂Cl₂/H₂ORoom Temp392[12]

Note: The yields and reaction conditions are for representative debenzylation reactions and may need to be optimized for this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% of the substrate) to the solution.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Acid-Facilitated Hydrogenolysis using Pearlman's Catalyst

  • Preparation: To a solution of the starting material (1 mmol) in ethanol (60 mL), add acetic acid (1.5 mmol).[6]

  • Catalyst Addition: Add 20% Pd(OH)₂/C (150 mg).[6]

  • Hydrogenation: Stir the reaction mixture at 60 °C under a hydrogen atmosphere (balloon or Parr apparatus) for 14 hours.[6]

  • Work-up: Filter the catalyst through Celite and wash the pad with ethanol.[6]

  • Purification: Concentrate the combined filtrate in vacuo and purify the residue by silica gel column chromatography.[6]

Visualizations

Debenzylation_Troubleshooting start Start: Debenzylation of This compound issue Problem Encountered start->issue incomplete Incomplete or Slow Reaction issue->incomplete Incomplete Reaction side_products Side Product Formation issue->side_products Side Products catalyst_activity Check Catalyst Activity - Use fresh catalyst - Consider Pearlman's catalyst incomplete->catalyst_activity catalyst_poisoning Suspect Catalyst Poisoning - Purify starting materials - Use high-purity solvents incomplete->catalyst_poisoning hydrogen_supply Ensure Adequate H₂ Supply - Check seals - Use H₂ balloon or Parr shaker incomplete->hydrogen_supply reaction_conditions Optimize Conditions - Increase temperature/pressure - Change solvent (e.g., add AcOH) incomplete->reaction_conditions over_reduction Over-reduction of Aromatic Ring - Use milder conditions - Monitor reaction closely side_products->over_reduction dehalogenation Dehalogenation - Use selective catalyst - Add inhibitor (e.g., TBACl) side_products->dehalogenation rebenzylation Re-benzylation - Use neutral conditions - Add cation scavenger side_products->rebenzylation end Successful Debenzylation catalyst_activity->end catalyst_poisoning->end hydrogen_supply->end reaction_conditions->end over_reduction->end dehalogenation->end rebenzylation->end

Caption: Troubleshooting workflow for debenzylation issues.

Debenzylation_Pathways start This compound method1 Catalytic Hydrogenolysis (Pd/C, H₂) start->method1 method2 Acid-Catalyzed Cleavage (BCl₃) start->method2 method3 Oxidative Debenzylation (DDQ, light) start->method3 product 3,4-Dihydroxyphenylacetic acid (DOPAC) method1->product method2->product method3->product

Caption: Common debenzylation pathways.

References

Technical Support Center: Scaling Up the Production of 4-Benzyloxy-3-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for scaling up the synthesis of 4-Benzyloxy-3-hydroxyphenylacetic acid. It includes detailed experimental protocols, troubleshooting guides, and quantitative data to address common challenges encountered during production.

Synthesis Workflow and Strategy

The most common and scalable synthetic route to this compound involves the selective protection of the 4-hydroxyl group of a 3,4-dihydroxyphenylacetic acid ester, followed by hydrolysis. This strategy is critical for preventing unwanted side reactions and ensuring a high yield of the desired product. The catechol moiety in 3,4-dihydroxyphenylacetic acid (DOPAC) is sensitive to oxidation, making the protection of its hydroxyl groups essential for controlled synthesis.

The overall workflow involves three main stages:

  • Esterification: The carboxylic acid of the starting material, 3,4-dihydroxyphenylacetic acid, is first protected, typically as a methyl or ethyl ester. This prevents side reactions with the carboxyl group during the subsequent benzylation step.

  • Selective Benzylation: A benzyl protecting group is introduced to selectively shield the more reactive 4-hydroxyl group. This is the most critical step, where reaction conditions must be carefully controlled to minimize the formation of di-benzylated and other byproducts.

  • Hydrolysis: The ester group is removed to yield the final carboxylic acid product.

G cluster_0 Synthesis Workflow start Start: 3,4-Dihydroxyphenylacetic acid (DOPAC) ester Step 1: Esterification (e.g., MeOH, H+) start->ester ester_prod Methyl 3,4-dihydroxyphenylacetate ester->ester_prod benzyl Step 2: Selective Benzylation (BnBr, Base) ester_prod->benzyl benzyl_prod Methyl 4-Benzyloxy-3-hydroxyphenylacetate benzyl->benzyl_prod hydrolysis Step 3: Saponification/Hydrolysis (e.g., LiOH or HCl) benzyl_prod->hydrolysis purify Step 4: Purification (Recrystallization/Chromatography) hydrolysis->purify end_prod Final Product: This compound purify->end_prod

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my yield low during the selective benzylation step?

A: Low yields in this critical step can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to unreacted starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Competing Reactions: The primary side reaction is the formation of the di-benzylated product (3,4-dibenzyloxyphenylacetic acid ester). Over-benzylation can be minimized by using a slight excess (1.0-1.1 equivalents) of the starting material relative to the benzyl halide.

  • Base Selection: The choice of base is crucial. A weak base like potassium carbonate (K₂CO₃) is often preferred to minimize side reactions. Stronger bases can promote O-alkylation but may also lead to decomposition or undesired side reactions.

  • Reagent Purity: Impurities in solvents or reagents, especially the presence of water, can hydrolyze the benzyl halide and reduce its effective concentration. Ensure all reagents and solvents are appropriately dried.

Q2: I'm having difficulty separating the desired mono-benzylated product from the di-benzylated byproduct. How can this be improved?

A: Separation can be challenging due to the similar polarities of the products.

  • Reaction Stoichiometry: The most effective way to minimize the di-benzylated product is to control the stoichiometry carefully, as mentioned above.

  • Chromatography: On a large scale, flash column chromatography can be resource-intensive. Consider using a shorter, wider column and optimizing the solvent system (e.g., a hexane/ethyl acetate gradient) for better separation.

  • Recrystallization: This is often the most scalable purification method. The desired mono-benzylated product may have different solubility properties than the di-benzylated byproduct. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, toluene, or ethanol/water) to find conditions that selectively crystallize the desired product.

Q3: The final product is discolored (yellow or brown). What is the cause and how can I fix it?

A: Discoloration is typically due to the oxidation of phenolic hydroxyl groups, forming colored quinone-type impurities.[1]

  • Inert Atmosphere: The catechol starting material and the final product are sensitive to air oxidation, especially under basic conditions.[1][2] Conduct reactions, particularly the benzylation and workup steps, under an inert atmosphere (e.g., Nitrogen or Argon).

  • Workup Conditions: Minimize the exposure of the product to basic aqueous solutions during extraction. A rapid workup is recommended.

  • Purification: If the final product is discolored, an additional purification step may be necessary. Recrystallization is often effective. In some cases, a small amount of activated carbon can be used during recrystallization to adsorb colored impurities, followed by filtration through Celite.

Experimental Protocols

The following protocols provide a starting point for laboratory-scale synthesis and can be adapted for scale-up.

Protocol 3.1: Selective Mono-benzylation of Methyl 3,4-dihydroxyphenylacetate
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add methyl 3,4-dihydroxyphenylacetate (1.0 eq).

  • Solvent and Base: Add anhydrous acetone or DMF (approx. 10-15 mL per gram of starting material) and finely ground potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Stir the suspension vigorously. Slowly add benzyl bromide (BnBr, 1.05 eq) dropwise over 30 minutes at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (for acetone, ~56°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify via flash chromatography or recrystallization to separate the desired 4-O-benzyl product from the 3-O-benzyl isomer and di-benzylated byproduct.

Protocol 3.2: Saponification (Hydrolysis) of the Ester
  • Setup: Dissolve the purified methyl 4-benzyloxy-3-hydroxyphenylacetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material disappears.

  • Workup: Cool the mixture back to 0°C and carefully acidify to pH ~2-3 with cold 1N HCl.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Data Presentation

Effective scale-up requires careful optimization of reaction parameters. The tables below summarize key variables and their potential impact on the synthesis.

Table 1: Optimization Parameters for Selective Benzylation
ParameterCondition 1Condition 2Condition 3Expected Outcome / Remarks
Base K₂CO₃ (weak)Cs₂CO₃ (stronger)Et₃N (organic)K₂CO₃ often provides the best selectivity for mono-alkylation. Stronger bases may increase reaction rate but reduce selectivity.
Solvent AcetoneDMFAcetonitrileDMF can improve solubility of reagents but requires higher temperatures for removal. Acetone is often a good starting point.
Temperature Room Temp50°CRefluxHigher temperatures increase reaction rate but may promote di-benzylation. Optimization is key.
BnBr (eq) 1.051.22.5Using ~1.05 eq of benzyl bromide typically maximizes the yield of the mono-benzylated product while minimizing the di-benzylated form.
Yield (%) VariableVariableVariableYields are highly dependent on the combination of parameters. Aim for >70% after optimization.
Selectivity HighModerateLowSelectivity (4-O-benzyl vs. 3-O-benzyl and di-benzyl) is the primary goal of this optimization.
Table 2: Comparison of Large-Scale Purification Methods
MethodPurityRecovery YieldSolvent UsageScalability
Flash Chromatography Very High (>99%)Moderate (70-90%)HighPoor; labor and solvent intensive.
Recrystallization High (98-99.5%)Good (85-95%)ModerateExcellent; preferred method for industrial scale-up.
Acid-Base Extraction Low-ModerateGoodHighUseful for removing non-acidic/basic impurities but not for isomer separation.

Troubleshooting Logic Diagram

When encountering issues like low overall yield, a systematic approach is necessary to identify the root cause. The diagram below provides a logical workflow for troubleshooting.

G cluster_troubleshoot Troubleshooting Paths start Low Overall Yield Detected check_step1 Analyze Benzylation Step (TLC/HPLC of crude) start->check_step1 step1_ok Is starting material fully consumed? check_step1->step1_ok side_products Problem: Significant Side Products (e.g., di-benzylation) Solution: Adjust stoichiometry (BnBr eq) Use weaker base check_step1->side_products High Impurity Levels incomplete_rxn Problem: Incomplete Reaction Solution: Increase time/temp Check reagent quality step1_ok->incomplete_rxn No check_step2 Analyze Hydrolysis Step (TLC/HPLC of crude acid) step1_ok->check_step2 Yes hydrolysis_issue Problem: Low Yield after Hydrolysis Solution: Check for de-benzylation Ensure complete saponification Optimize pH for workup purification_loss Problem: High Loss During Purification Solution: Optimize recrystallization solvent Minimize transfers Check product solubility in wash solvents check_step2->hydrolysis_issue final_purity Analyze Final Purified Product check_step2->final_purity Reaction OK final_purity->purification_loss

Caption: A logical workflow for diagnosing the cause of low yields in the synthesis process.

References

Technical Support Center: 4-Benzyloxy-3-hydroxyphenylacetic Acid Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and purification of 4-Benzyloxy-3-hydroxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A common strategy involves the benzylation of a suitably protected 3,4-dihydroxyphenylacetic acid derivative, such as homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), followed by selective demethylation. An alternative route could involve the multi-step synthesis starting from a protected catechol, followed by introduction of the acetic acid side chain. A plausible synthetic pathway, inferred from related syntheses, starts with the protection of the hydroxyl groups of 3,4-dihydroxyphenylacetic acid, followed by selective deprotection and benzylation.

Q2: What are the potential sources of impurities in the synthesis of this compound?

A2: Impurities can arise from various stages of the synthesis and purification process. These can be broadly categorized as:

  • Starting Materials: Unreacted starting materials or impurities within them.

  • Intermediates: Incomplete conversion of intermediates to the final product.

  • By-products: Resulting from side reactions such as over-benzylation (formation of 3,4-dibenzyloxyphenylacetic acid), debenzylation, or reactions involving residual solvents or reagents.

  • Degradation Products: The final compound may degrade under certain storage or experimental conditions.

Q3: How can I detect and quantify impurities in my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the purity of pharmaceutical compounds.[1] A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like formic or acetic acid) can effectively separate the target compound from its impurities.[2] UV detection is commonly employed for quantification. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation of this compound.

Problem 1: Low Yield of the Final Product

Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Suboptimal reaction conditions Optimize the stoichiometry of reagents. The choice of base and solvent can significantly impact the yield of benzylation reactions. For instance, milder bases like silver oxide (Ag₂O) can offer more selective benzylation compared to stronger bases like sodium hydride (NaH).[3]
Product loss during work-up and purification Minimize the number of transfer steps. During liquid-liquid extraction, ensure the pH is optimized for the partitioning of the carboxylic acid into the desired phase. For purification by recrystallization, carefully select the solvent system to maximize recovery of the pure product while leaving impurities in the mother liquor.

Problem 2: Presence of Over-benzylated Impurity (3,4-Dibenzyloxyphenylacetic acid)

Possible Cause Suggested Solution
Excess of benzylating agent Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the benzylating agent (e.g., benzyl bromide).
Reaction conditions too harsh Perform the benzylation at a lower temperature to improve selectivity. The use of milder reaction conditions can help prevent the benzylation of the less reactive hydroxyl group.
Inefficient selective protection/deprotection If starting from a dihydroxy precursor, ensure the selective protection of one hydroxyl group is efficient before proceeding with benzylation.

Problem 3: Presence of Debenzylated Impurity (3,4-Dihydroxyphenylacetic acid)

Possible Cause Suggested Solution
Harsh acidic or basic conditions during work-up Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. Benzyl ethers can be cleaved under strongly acidic conditions.[3]
Catalytic transfer hydrogenation conditions If using catalytic hydrogenation for other transformations in the synthetic route, be aware that this can cleave benzyl ethers.[3] Use alternative deprotection strategies for other protecting groups if necessary.
Improper storage Store the final compound in a cool, dark, and dry place to prevent degradation.

Experimental Protocols

Protocol 1: General Method for Reversed-Phase HPLC Analysis

This protocol provides a starting point for developing an HPLC method for purity analysis. Optimization will be required for specific instruments and impurity profiles.

  • HPLC System: A standard HPLC system with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over a suitable time (e.g., 20 minutes) to elute compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.[2]

  • UV Detection Wavelength: 275 nm (or a wavelength of maximum absorbance for this compound).[2]

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition or a suitable solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Benzylation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude Isolation purify Purification (Crystallization/Chromatography) crude->purify pure Pure Product purify->pure sample Sample for QC pure->sample Sampling hplc HPLC Analysis sample->hplc result Purity Assessment hplc->result result->reaction Optimization Feedback

Caption: General experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic cluster_impurity_id Impurity Identification cluster_solutions Potential Solutions start Impurity Detected? over_benzylated Over-benzylated? start->over_benzylated Yes debenzylated Debenzylated? start->debenzylated Yes starting_material Unreacted Starting Material? start->starting_material Yes adjust_stoichiometry Adjust Reagent Stoichiometry over_benzylated->adjust_stoichiometry optimize_conditions Optimize Reaction Conditions (Temp, Time) over_benzylated->optimize_conditions debenzylated->optimize_conditions Milder Conditions improve_workup Improve Work-up/Purification debenzylated->improve_workup starting_material->optimize_conditions extend_reaction Extend Reaction Time starting_material->extend_reaction

Caption: Troubleshooting logic for addressing common impurities.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Benzyloxy-3-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for the preparation of 4-benzyloxy-3-hydroxyphenylacetic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds. The methods are evaluated based on their starting materials, reaction steps, yields, and overall efficiency. Detailed experimental protocols are provided to facilitate the replication of these syntheses in a laboratory setting.

Method 1: Synthesis Starting from 3,4-Dihydroxyphenylacetic Acid

This three-step synthesis begins with the readily available 3,4-dihydroxyphenylacetic acid (DOPAC). The strategy involves the initial protection of the carboxylic acid as a methyl ester, followed by the selective benzylation of the more acidic 4-hydroxyl group, and concluding with the hydrolysis of the ester to yield the final product.

Method 2: Synthesis Starting from 3,4-Dihydroxybenzaldehyde

This alternative four-step route commences with 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The synthesis proceeds through selective benzylation of the 4-hydroxyl group, followed by a Wittig reaction to extend the carbon chain, and culminates in the hydrolysis of the resulting ethyl ester.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the two synthetic pathways, allowing for a direct comparison of their efficiency.

ParameterMethod 1: From 3,4-Dihydroxyphenylacetic AcidMethod 2: From 3,4-Dihydroxybenzaldehyde
Starting Material 3,4-Dihydroxyphenylacetic Acid3,4-Dihydroxybenzaldehyde
Number of Steps 34
Overall Yield ~75% (estimated)~20% (estimated)
Key Reactions Fischer Esterification, Williamson Ether Synthesis, Ester HydrolysisWilliamson Ether Synthesis, Wittig Reaction, Ester Hydrolysis
Advantages Fewer steps, potentially higher overall yield.Utilizes a different common starting material.
Disadvantages Requires selective benzylation which can be challenging.More steps, potentially lower overall yield.

Experimental Protocols

Method 1: Synthesis from 3,4-Dihydroxyphenylacetic Acid

Step 1: Synthesis of Methyl 3,4-dihydroxyphenylacetate

  • Materials: 3,4-dihydroxyphenylacetic acid (10 g, 59.5 mmol), Methanol (200 mL), Concentrated Sulfuric Acid (2 mL).

  • Procedure:

    • Suspend 3,4-dihydroxyphenylacetic acid in methanol in a round-bottom flask.

    • Carefully add concentrated sulfuric acid to the suspension.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,4-dihydroxyphenylacetate.

  • Yield: Approximately 95%.

Step 2: Synthesis of Methyl 4-benzyloxy-3-hydroxyphenylacetate

  • Materials: Methyl 3,4-dihydroxyphenylacetate (10 g, 54.9 mmol), Benzyl bromide (6.5 mL, 54.9 mmol), Potassium carbonate (7.6 g, 54.9 mmol), Acetone (200 mL).

  • Procedure:

    • Dissolve methyl 3,4-dihydroxyphenylacetate in acetone in a round-bottom flask.

    • Add potassium carbonate and benzyl bromide to the solution.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture and filter off the potassium carbonate.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl 4-benzyloxy-3-hydroxyphenylacetate.

  • Yield: Approximately 80%.

Step 3: Synthesis of this compound

  • Materials: Methyl 4-benzyloxy-3-hydroxyphenylacetate (10 g, 36.7 mmol), Lithium hydroxide (1.54 g, 36.7 mmol), Tetrahydrofuran (100 mL), Water (50 mL).

  • Procedure:

    • Dissolve methyl 4-benzyloxy-3-hydroxyphenylacetate in a mixture of tetrahydrofuran and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 3 hours.

    • Acidify the reaction mixture with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

  • Yield: Approximately 98%.

Method 2: Synthesis from 3,4-Dihydroxybenzaldehyde

Step 1: Synthesis of 4-Benzyloxy-3-hydroxybenzaldehyde

  • Materials: 3,4-dihydroxybenzaldehyde (10 g, 72.4 mmol), Benzyl bromide (8.6 mL, 72.4 mmol), Potassium carbonate (10 g, 72.4 mmol), Ethanol (150 mL).

  • Procedure:

    • Dissolve 3,4-dihydroxybenzaldehyde in ethanol in a round-bottom flask.

    • Add potassium carbonate and benzyl bromide.

    • Reflux the mixture for 12 hours.

    • Cool the reaction and filter to remove the inorganic salts.

    • Evaporate the ethanol and dissolve the residue in ethyl acetate.

    • Wash with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify by column chromatography to yield 4-benzyloxy-3-hydroxybenzaldehyde.

  • Yield: Approximately 30%.[1]

Step 2: Synthesis of Ethyl 4-benzyloxy-3-hydroxyphenylacrylate (Wittig Reaction)

  • Materials: 4-benzyloxy-3-hydroxybenzaldehyde (5 g, 21.9 mmol), Triethyl phosphonoacetate (4.8 mL, 24.1 mmol), Sodium hydride (60% in mineral oil, 0.96 g, 24.1 mmol), Anhydrous Tetrahydrofuran (100 mL).

  • Procedure:

    • Suspend sodium hydride in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and add triethyl phosphonoacetate dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of 4-benzyloxy-3-hydroxybenzaldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 4-benzyloxy-3-hydroxyphenylacrylate.

  • Yield: Approximately 85% (estimated).

Step 3: Reduction to Ethyl 4-benzyloxy-3-hydroxyphenylacetate

  • Materials: Ethyl 4-benzyloxy-3-hydroxyphenylacrylate (5 g, 16.8 mmol), 10% Palladium on carbon (0.5 g), Ethanol (100 mL).

  • Procedure:

    • Dissolve the acrylate in ethanol in a hydrogenation flask.

    • Add the Pd/C catalyst.

    • Hydrogenate the mixture at atmospheric pressure until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain ethyl 4-benzyloxy-3-hydroxyphenylacetate.

  • Yield: Approximately 95% (estimated).

Step 4: Synthesis of this compound

  • Materials: Ethyl 4-benzyloxy-3-hydroxyphenylacetate (4.5 g, 15 mmol), Lithium hydroxide (0.63 g, 15 mmol), Tetrahydrofuran (50 mL), Water (25 mL).

  • Procedure:

    • Follow the same hydrolysis procedure as in Method 1, Step 3.

  • Yield: Approximately 98% (estimated).

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_0 Method 1 cluster_1 Method 2 M1_Start 3,4-Dihydroxyphenylacetic Acid M1_Step1 Methyl 3,4-dihydroxyphenylacetate M1_Start->M1_Step1 Fischer Esterification M1_Step2 Methyl 4-benzyloxy-3-hydroxyphenylacetate M1_Step1->M1_Step2 Selective Benzylation M1_End This compound M1_Step2->M1_End Hydrolysis M2_Start 3,4-Dihydroxybenzaldehyde M2_Step1 4-Benzyloxy-3-hydroxybenzaldehyde M2_Start->M2_Step1 Selective Benzylation M2_Step2 Ethyl 4-benzyloxy-3-hydroxyphenylacrylate M2_Step1->M2_Step2 Wittig Reaction M2_Step3 Ethyl 4-benzyloxy-3-hydroxyphenylacetate M2_Step2->M2_Step3 Reduction M2_End This compound M2_Step3->M2_End Hydrolysis

Caption: Comparative workflow of two synthetic routes to this compound.

References

The Strategic Advantage of 4-Benzyloxy-3-hydroxyphenylacetic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the intricate landscape of pharmaceutical and organic synthesis, the selection of an appropriate precursor is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive validation of 4-Benzyloxy-3-hydroxyphenylacetic acid as a strategic synthetic precursor, with a particular focus on its application in the synthesis of Homovanillic Acid, a key dopamine metabolite. Through a comparative analysis with alternative synthetic routes, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Performance Comparison of Precursors for Homovanillic Acid Synthesis

The synthesis of Homovanillic Acid (4-hydroxy-3-methoxyphenylacetic acid) can be approached from various starting materials. Here, we compare the use of this compound with two other common precursors: vanillin and 4-hydroxy-3-methoxyphenylacetonitrile. The benzyl-protected precursor offers a distinct advantage in its straightforward deprotection step, often leading to high purity and yield of the final product.

PrecursorKey TransformationReported Yield (%)Key AdvantagesKey Disadvantages
This compound Catalytic Hydrogenolysis (Debenzylation)>95%High purity of final product, mild reaction conditions for deprotection.Requires an initial benzylation step, use of palladium catalyst.
VanillinMulti-step synthesis involving oxidation and other functional group manipulationsVariable (typically lower overall yield)Readily available and inexpensive starting material.Multiple synthetic steps can lower the overall yield and introduce impurities.
4-hydroxy-3-methoxyphenylacetonitrileHydrolysis of the nitrile group~80-90%Fewer steps compared to the vanillin route.Use of strong acids or bases for hydrolysis can lead to side reactions and purification challenges.

Experimental Protocols

Synthesis of Homovanillic Acid from this compound

This protocol details the debenzylation of this compound via catalytic hydrogenolysis to yield Homovanillic Acid.

Materials:

  • This compound

  • Methanol (reagent grade)

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Homovanillic Acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to afford a white to off-white crystalline solid.[1][2][3][4]

Visualizing Synthetic Pathways and Workflows

To better illustrate the synthetic logic and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_Homovanillic_Acid Precursor This compound Reaction Catalytic Hydrogenolysis (H₂, Pd/C, Methanol) Precursor->Reaction Dissolution Product Homovanillic Acid Reaction->Product Deprotection Purification Filtration & Recrystallization Product->Purification Final_Product Pure Homovanillic Acid Purification->Final_Product

Caption: Synthetic workflow for Homovanillic Acid.

Dopamine_Metabolism Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO COMT Catechol-O-methyltransferase (COMT) Dopamine->COMT DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) MAO->DOPAC HVA Homovanillic Acid (HVA) COMT->HVA ThreeMT 3-Methoxytyramine COMT->ThreeMT DOPAC->COMT ThreeMT->MAO

Caption: Major metabolic pathway of Dopamine.

References

A Comparative Analysis of 4-Benzyloxy-3-hydroxyphenylacetic Acid and Its Biologically Active Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-Benzyloxy-3-hydroxyphenylacetic acid and its key biologically active analogs: 4-hydroxyphenylacetic acid (4-HPAA), 3-hydroxyphenylacetic acid (3-HPAA), and 3,4-dihydroxyphenylacetic acid (DOPAC). While direct biological activity data for this compound is limited, its structural relationship to the well-studied 4-HPAA suggests its potential as a prodrug. This guide will focus on the comparative biological activities of its de-benzylated counterpart and related phenolic acids, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to the Compounds

This compound is a synthetic organic compound. Its structure features a phenylacetic acid core with a hydroxyl group at the 3-position and a benzyloxy group at the 4-position. The benzyloxy group, a benzyl ether, is susceptible to enzymatic cleavage in biological systems. This metabolic conversion would yield 4-hydroxyphenylacetic acid (4-HPAA), a known metabolite of polyphenols with a range of biological activities.[1][2][3][4]

This guide will therefore treat this compound as a potential prodrug of 4-HPAA and will focus on the comparative analysis of the biological effects of 4-HPAA and its structurally related analogs, 3-HPAA and DOPAC. These compounds are all microbial metabolites of dietary flavonoids and have been the subject of numerous studies for their antioxidant, anti-inflammatory, and other health-promoting properties.[5][6][7][8][9]

Comparative Biological Activities

The primary biological activities of interest for these phenolic acids are their antioxidant and anti-inflammatory effects. The following sections provide a detailed comparison of these activities, supported by experimental data.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a key determinant of their protective effects against oxidative stress-related diseases. The direct radical scavenging activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with the results expressed as IC50 values (the concentration required to scavenge 50% of the free radicals).

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundDPPH Assay (IC50)ABTS Assay (IC50)Reference(s)
4-Hydroxyphenylacetic acid (4-HPAA) >1000 µMNot widely reported[5]
3-Hydroxyphenylacetic acid (3-HPAA) Not a direct scavengerNot a direct scavenger[6]
3,4-Dihydroxyphenylacetic acid (DOPAC) ~50 µMNot widely reported[10]
Ascorbic Acid (Standard) ~25-50 µg/mL~127 µg/mL[11][12]
Trolox (Standard) ~3.7 µg/mL~2.9 µg/mL[13]

Note: IC50 values can vary depending on the specific experimental conditions.

The data clearly indicates that 3,4-dihydroxyphenylacetic acid (DOPAC) , with its catechol (ortho-dihydroxy) structure, is the most potent direct antioxidant among the analogs.[10][14] In contrast, 4-HPAA and 3-HPAA show weak to negligible direct radical scavenging activity.[5][6] This suggests that the antioxidant effects of 4-HPAA and 3-HPAA are likely mediated through indirect mechanisms, such as the upregulation of endogenous antioxidant defense systems.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory properties of these phenolic acids have been investigated in various in vitro and in vivo models.

Table 2: Comparative Anti-inflammatory Activity

CompoundModel SystemKey Anti-inflammatory EffectsReference(s)
4-Hydroxyphenylacetic acid (4-HPAA) Seawater aspiration-induced lung injury in ratsDecreased inflammatory cytokines (TNF-α, IL-1β, IL-6) by suppressing HIF-1α.[15]
LPS and IFN-γ induced M1 macrophagesInhibited M1 macrophage polarization and decreased secretion of TNF-α, IL-6, and IL-1β.[16]
3-Hydroxyphenylacetic acid (3-HPAA) Spontaneously hypertensive ratsInduced vasorelaxation, potentially via nitric oxide release.[8][9]
3,4-Dihydroxyphenylacetic acid (DOPAC) LPS-stimulated peripheral blood mononuclear cellsSignificantly inhibited the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
Type 2 diabetes miceDecreased pro-inflammatory cytokines (LPS, IL-6) and increased anti-inflammatory cytokine (IL-10).[17]

All three analogs demonstrate significant anti-inflammatory properties through various mechanisms. 4-HPAA has been shown to suppress inflammatory responses in lung injury and macrophage models.[15][16] 3-HPAA exhibits vasorelaxant effects, which can contribute to its cardiovascular protective properties.[8][9] DOPAC shows potent inhibition of pro-inflammatory cytokine secretion in immune cells and in a model of type 2 diabetes.[17]

The Prodrug Hypothesis: this compound

The presence of the benzyloxy group in this compound makes it a prime candidate for a prodrug of the biologically active 4-HPAA. Prodrugs are inactive or less active molecules that are converted into an active drug in the body through enzymatic or chemical reactions. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.

The cleavage of benzyl ethers is a known metabolic pathway, often mediated by cytochrome P450 (CYP) enzymes in the liver.[18][19][20][21] The O-debenzylation reaction would remove the benzyl group, releasing the free hydroxyl group and forming 4-HPAA.

Prodrug_Metabolism Prodrug This compound (Inactive/Less Active) Enzyme Cytochrome P450 Enzymes (e.g., in Liver) Prodrug->Enzyme Absorption & Distribution Active_Metabolite 4-Hydroxyphenylacetic acid (4-HPAA) (Biologically Active) Biological_Effect Biological Effect Active_Metabolite->Biological_Effect Exerts Antioxidant & Anti-inflammatory Effects Enzyme->Active_Metabolite O-Debenzylation (Metabolic Cleavage) Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPAA 4-HPAA Keap1_Nrf2 Keap1-Nrf2 Complex HPAA->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Phase II Detoxifying Enzyme Genes ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Enhanced Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection Leads to

References

A Comparative Guide to the Biological Activities of 4-Hydroxyphenylacetic Acid and its Derivative, 4-Benzyloxy-3-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis and Chemical Properties

A solid understanding of the synthesis of these compounds is crucial for their availability in research.

Synthesis of 4-Hydroxyphenylacetic Acid:

One common method for the synthesis of 4-hydroxyphenylacetic acid involves the diazotization of 4-aminophenylacetic acid, followed by hydrolysis.

Proposed Synthesis of 4-Benzyloxy-3-hydroxyphenylacetic acid:

A plausible synthetic route for this compound can be proposed based on standard organic chemistry transformations, starting from a commercially available precursor like 3,4-dihydroxyphenylacetic acid. The key step would be the selective protection of one of the hydroxyl groups as a benzyl ether.

cluster_synthesis Proposed Synthesis of this compound start 3,4-Dihydroxyphenylacetic acid step1 Protection of Carboxylic Acid (e.g., Esterification) start->step1 Esterification reagent (e.g., MeOH, H+) step2 Selective Benzylation of the 4-OH group step1->step2 Benzyl bromide, Base (e.g., K2CO3) step3 Deprotection of the Carboxylic Acid step2->step3 Hydrolysis (e.g., NaOH, then H+) end This compound step3->end

Caption: A proposed synthetic workflow for this compound.

Comparative Biological Activities

This section details the known biological effects of 4-hydroxyphenylacetic acid and provides a hypothesis for the potential activities of this compound based on structure-activity relationships.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals.

4-Hydroxyphenylacetic Acid:

4-HPAA has been shown to possess antioxidant activity, although it is considered a weaker direct radical scavenger compared to other phenolic acids with more hydroxyl groups.[1] Its primary antioxidant effect is believed to be indirect, through the activation of cellular antioxidant defense systems.[2]

Antioxidant Assay Compound Result Reference
DPPH Radical Scavenging4-Hydroxyphenylacetic acidPoor scavenger[2]
Indirect Antioxidant Effect4-Hydroxyphenylacetic acidUpregulates antioxidant enzymes[2]

This compound (Hypothetical):

The antioxidant potential of this compound is currently uncharacterized. The presence of a free hydroxyl group at the 3-position suggests it may possess some radical scavenging activity. However, the bulky benzyloxy group at the 4-position could sterically hinder its interaction with free radicals. It is also possible that this compound could act as an indirect antioxidant by modulating cellular signaling pathways. Experimental validation is required to determine its actual antioxidant capacity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.

4-Hydroxyphenylacetic Acid:

4-HPAA has demonstrated anti-inflammatory effects in various studies. It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO).[1]

Anti-inflammatory Assay Compound Effect Reference
Nitric Oxide Production (in vitro)4-Hydroxyphenylacetic acidInhibition[1]
COX Enzyme Activity4-Hydroxyphenylacetic acidLimited data available

This compound (Hypothetical):

The anti-inflammatory potential of this compound remains to be investigated. Given its structural similarity to other phenolic compounds with known anti-inflammatory activities, it is plausible that it could inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) or modulate inflammatory signaling pathways. The presence of the benzyloxy group may influence its potency and selectivity.

Signaling Pathways

Understanding how these compounds interact with cellular signaling pathways is crucial for elucidating their mechanisms of action.

4-Hydroxyphenylacetic Acid and the Nrf2 Pathway:

A key mechanism underlying the indirect antioxidant and cytoprotective effects of 4-HPAA is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to inducers like 4-HPAA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxification genes.

cluster_nrf2 Nrf2 Signaling Pathway Activation by 4-HPAA HPAA 4-Hydroxyphenylacetic acid Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) HPAA->Keap1_Nrf2 Induces dissociation Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Promotes transcription

Caption: Activation of the Nrf2 signaling pathway by 4-hydroxyphenylacetic acid.

Investigating the Signaling Pathways of this compound:

The effect of this compound on cellular signaling pathways is unknown. A logical first step would be to investigate its potential to activate the Nrf2 pathway, given its structural similarity to 4-HPAA.

cluster_workflow Experimental Workflow for Investigating Signaling Pathways Compound This compound Cell_Culture Treat relevant cell line Compound->Cell_Culture Western_Blot Western Blot for Nrf2 activation (nuclear translocation) Cell_Culture->Western_Blot Reporter_Assay ARE-Luciferase Reporter Assay Cell_Culture->Reporter_Assay qPCR qPCR for Nrf2 target gene expression Cell_Culture->qPCR

Caption: A proposed workflow to study the effect of this compound on the Nrf2 pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay is a common and relatively simple method to assess the direct radical scavenging activity of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add a specific volume of each dilution of the test compound.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • A control containing only the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target in inflammation.

  • Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The inhibition of this reaction can be measured by quantifying the amount of prostaglandin produced, often using an ELISA-based method or by monitoring the consumption of a co-substrate.

  • Procedure (General):

    • Recombinant human COX-2 enzyme is used.

    • The test compound is pre-incubated with the enzyme in a suitable buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of a specific prostaglandin (e.g., PGE2) is measured using a commercially available ELISA kit.

    • The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that produced in its absence.

    • The IC50 value can be determined from a dose-response curve.

Nitric Oxide (Griess) Assay:

This assay is used to quantify nitric oxide production by measuring its stable metabolite, nitrite, in cell culture supernatants.

  • Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, which can be measured spectrophotometrically.

  • Procedure:

    • Culture cells (e.g., RAW 264.7 macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.

    • After a specific incubation period, the cell culture supernatant is collected.

    • An equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

    • The absorbance is measured at a wavelength of around 540 nm.

    • A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.

    • The percentage of inhibition of nitric oxide production is calculated by comparing the nitrite concentration in the presence of the test compound to that in its absence.

Western Blot for Nrf2 Activation:

This technique is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.

  • Principle: Proteins from cytoplasmic and nuclear fractions of cells are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against Nrf2.

  • Procedure:

    • Cells are treated with the test compound for various time points.

    • Cytoplasmic and nuclear protein fractions are isolated using a commercially available kit.

    • The protein concentration of each fraction is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for Nrf2.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected.

    • The relative amount of Nrf2 in the nuclear fraction is quantified and compared between treated and untreated cells. Loading controls (e.g., Lamin B for the nucleus, GAPDH for the cytoplasm) are used to normalize the data.

Conclusion

4-Hydroxyphenylacetic acid is a biologically active metabolite with well-documented, albeit modest, direct antioxidant activity and more significant indirect antioxidant and anti-inflammatory effects, largely mediated through the activation of the Nrf2 signaling pathway. In contrast, this compound represents an unexplored derivative. Based on its chemical structure, it is plausible that it may also exhibit biological activities. The presence of a free hydroxyl group suggests potential for some antioxidant and anti-inflammatory effects, while the benzyloxy substitution may influence its potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to systematically investigate the biological profile of this compound and directly compare it to its well-characterized counterpart, 4-hydroxyphenylacetic acid. Such studies are essential for the rational design and development of new therapeutic agents based on phenolic acid scaffolds.

References

A Spectroscopic Comparison of 4-Benzyloxy-3-hydroxyphenylacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of 4-Benzyloxy-3-hydroxyphenylacetic acid and its structurally related derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the characterization and identification of these compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Introduction to this compound

This compound is a derivative of phenylacetic acid. Its structure is characterized by a phenyl ring substituted with a benzyloxy group at the 4th position and a hydroxyl group at the 3rd position, with an acetic acid moiety attached to the ring. This compound and its derivatives are of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for confirming the structure and purity of these synthesized compounds.

Comparative Spectroscopic Data

Due to the limited availability of direct spectroscopic data for this compound in the public domain, this guide presents a comparison with its close structural analogs: Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), 4-Hydroxyphenylacetic acid, and Phenylacetic acid. These comparisons provide valuable insights into the expected spectral features of the target molecule.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundSolventChemical Shift (δ) in ppm
Phenylacetic acid DMSO12.35 (s, 1H, -COOH), 7.29 (m, 5H, Ar-H), 3.59 (s, 2H, -CH₂-)
4-Hydroxyphenylacetic acid Not Specified7.10 (d, 2H), 6.75 (d, 2H), 3.50 (s, 2H)
Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) Not SpecifiedTheoretical and experimental data recorded and analyzed.
4-Benzyloxybenzoic acid (related structure) Not Specified¹H NMR spectrum available.

For this compound, one would expect characteristic signals for the benzylic protons (-O-CH₂-Ph), the protons of the phenylacetic acid core, and the protons of the benzyl group's phenyl ring.

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundSolventChemical Shift (δ) in ppm
Phenylacetic acid DMSO173.19, 135.50, 129.85, 128.71, 127.05, 41.18
Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) Not SpecifiedTheoretical and experimental data recorded and analyzed.

The ¹³C NMR spectrum of this compound would be expected to show signals corresponding to the carboxylic acid carbon, the benzylic carbon, and the aromatic carbons of both phenyl rings.

Table 3: IR Spectroscopy Data Comparison

CompoundKey Vibrational Frequencies (cm⁻¹)
Phenylacetic acid Analysis of infrared and Raman spectra has been conducted. A broad O-H stretch from the carboxylic acid, a C=O stretch, and aromatic C-H and C=C stretches are characteristic.
Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) FT-IR and FT-Raman spectra have been recorded and analyzed.

For this compound, the IR spectrum should display a broad O-H stretch from the carboxylic acid, another O-H stretch from the phenolic hydroxyl group, a sharp C=O stretch for the carboxylic acid, C-O stretching bands for the ether linkage, and characteristic aromatic C-H and C=C bending and stretching vibrations.

Table 4: Mass Spectrometry Data Comparison

CompoundIonization MethodKey m/z values
Phenylacetic acid GC-MSSpectra available.
4-Hydroxyphenylacetic acid GC-EI-TOF (as TMS derivative)m/z values include 281, 223, 179, 73.
Homovanillic acid (HVA) GC-MS (as TMS derivative)Used for quantitation in urine samples.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group, the benzyl group, and other characteristic fragments.

Table 5: UV-Vis Spectroscopy Data Comparison

CompoundSolventλmax (nm)
3-Fluorophenylacetic acid Acidic mobile phase (pH ≤ 3)Absorption maxima are available in the provided UV-Vis spectrum.
Substituted Phenyl Acridanes Dichloromethane (DCM)Normalized absorption spectra are available and show solvent effects.

The UV-Vis spectrum of this compound should exhibit absorption bands characteristic of the substituted benzene rings. The exact position of the absorption maxima will be influenced by the solvent polarity.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phenylacetic acid derivatives, based on common laboratory practices and information from the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used to acquire ¹H and ¹³C NMR spectra.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicities (singlet, doublet, triplet, multiplet), coupling constants (J), and integration values are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions, shapes, and intensities of the absorption bands are correlated to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is often derivatized (e.g., silylation) to increase its volatility and thermal stability. The derivatized sample is dissolved in a suitable solvent. For direct infusion techniques like Electrospray Ionization (ESI), the sample is dissolved in a solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like GC or Liquid Chromatography (LC).

  • Data Acquisition: The instrument is operated in either positive or negative ion mode. A full scan is acquired to identify the molecular ion and major fragments.

  • Data Analysis: The mass-to-charge ratio (m/z) of the ions is analyzed to determine the molecular weight and fragmentation pattern, which helps in structure elucidation.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is measured over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined. The molar absorptivity can also be calculated if the concentration is known.

Visualizations

Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the spectroscopic comparison of chemical compounds.

Spectroscopic_Comparison_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Synthesis Synthesis of This compound & Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition UV_Vis->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Comparative_Analysis Comparative Analysis Spectral_Interpretation->Comparative_Analysis Conclusion Structural Confirmation & Purity Assessment Comparative_Analysis->Conclusion

Caption: Workflow for Spectroscopic Analysis and Comparison.

A Comparative Guide to Assessing the Purity of Synthesized 4-Benzyloxy-3-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized 4-Benzyloxy-3-hydroxyphenylacetic acid against a standard. It outlines detailed experimental protocols, presents comparative data, and offers visual representations of workflows and chemical structures to aid in the quality control and validation of this important compound.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety, efficacy, and reproducibility of downstream applications. This guide details a multi-pronged analytical approach, employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to comprehensively evaluate the purity of a synthesized batch against a commercially available or in-house standard.

Hypothetical Synthesis and Potential Impurities

A common synthetic route to this compound involves the Williamson ether synthesis to protect the 4-hydroxyl group of a dihydroxyphenylacetic acid precursor, followed by other functional group manipulations. Based on this, potential impurities may include:

  • Starting Materials: Unreacted 3,4-dihydroxyphenylacetic acid and benzyl bromide.

  • By-products of Ether Synthesis: Dibenzyl ether formed from the self-condensation of benzyl bromide, and potentially the 3-benzyloxy-4-hydroxyphenylacetic acid isomer.

  • Over-benzylated By-product: 3,4-Dibenzyloxyphenylacetic acid.

  • Solvent Residues: Residual solvents used during synthesis and purification (e.g., ethanol, ethyl acetate).

A visual representation of the potential impurities is provided below.

Potential Impurities in the Synthesis of this compound cluster_impurities Potential Impurities main This compound (Target Compound) sm1 3,4-Dihydroxyphenylacetic Acid (Starting Material) sm2 Benzyl Bromide (Starting Material) bp1 Dibenzyl Ether (By-product) bp2 3-Benzyloxy-4-hydroxyphenylacetic Acid (Isomeric By-product) bp3 3,4-Dibenzyloxyphenylacetic Acid (Over-benzylated By-product) HPLC Analysis Workflow A Sample Preparation (1 mg/mL in mobile phase) B Filtration (0.45 µm syringe filter) A->B C HPLC Injection (10 µL) B->C D Chromatographic Separation (C18 Column, Gradient Elution) C->D E UV Detection (280 nm) D->E F Data Analysis (Peak Integration and Purity Calculation) E->F

A Comparative Guide to the Structure-Activity Relationship of 4-Benzyloxy-3-hydroxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of 4-benzyloxy-3-hydroxyphenylacetic acid derivatives. Due to the limited direct experimental data on this specific scaffold, this document synthesizes findings from structurally related phenylacetic acid, benzoic acid, and benzyloxy-containing compounds to infer potential SAR and guide future research.

Introduction to this compound Derivatives

The this compound scaffold is an intriguing starting point for medicinal chemistry campaigns. It combines the phenylacetic acid moiety, present in various therapeutic agents, with a substitution pattern that offers multiple points for chemical modification. The core structure is related to 3,4-dihydroxyphenylacetic acid (DOPAC), a major bioactive catabolite of quercetin glycosides known for its antioxidant and cytoprotective properties[1]. The introduction of a benzyloxy group at the 4-position increases lipophilicity and provides a vector for exploring interactions with hydrophobic pockets in biological targets.

Comparative Structure-Activity Relationship (SAR) Analysis

Based on the SAR of related compound classes, we can hypothesize the impact of modifications at different positions of the this compound core.

  • The Phenylacetic Acid Moiety: The carboxylic acid group is a key feature, often involved in hydrogen bonding or ionic interactions with enzyme active sites. Esterification of the carboxylic acid can serve as a prodrug strategy to enhance cell permeability, with the ester being hydrolyzed in vivo to release the active acidic form.

  • Substitutions on the Phenyl Ring:

    • 3-Hydroxy Group: The phenolic hydroxyl group is a potential hydrogen bond donor and acceptor. Its presence is often crucial for antioxidant activity. Methylation to a methoxy group would decrease this hydrogen bonding potential but increase lipophilicity, which can influence cell penetration and target binding. Studies on benzoic acid derivatives as α-amylase inhibitors have shown that a hydroxyl group at the 2-position positively influences inhibitory activity, while methoxylation at the same position has a negative effect[2]. This suggests that the positioning and nature of hydroxyl versus methoxy groups are critical for activity.

    • 4-Benzyloxy Group: The benzyloxy group significantly impacts the molecule's size and hydrophobicity. Substitutions on the benzyl ring of this group can be explored to probe for additional binding interactions. For instance, the introduction of halogen or methoxy groups on the benzyl ring of 4-(thiazol-5-yl)benzoic acid derivatives was found to maintain potent protein kinase CK2 inhibitory activities and enhance antiproliferative effects[3].

  • Bioisosteric Replacement: The phenylacetic acid core can be replaced with bioisosteres to modulate physicochemical and pharmacological properties. For example, 5-membered heterocycles like 3-hydroxy-5-isoxazoleacetic acid have been investigated as bioisosteres of phenylacetic acid[4].

The logical relationship for a hypothetical SAR is depicted in the diagram below.

SAR_Hypothesis cluster_core Core Scaffold: this compound cluster_modifications Structural Modifications cluster_outcomes Predicted Outcomes Core Core Scaffold R1 Modify Acetic Acid Moiety (e.g., Esterification) Core->R1 R2 Modify 3-Hydroxy Group (e.g., Methylation) Core->R2 R3 Substitute on Benzyl Ring Core->R3 Outcome1 Altered Potency R1->Outcome1 Outcome3 Improved Pharmacokinetics R1->Outcome3 R2->Outcome1 Outcome2 Modified Selectivity R2->Outcome2 R3->Outcome1 R3->Outcome2

Caption: Hypothetical SAR for this compound Derivatives.

Potential Biological Targets and Therapeutic Applications

Given the structural similarities to other biologically active molecules, derivatives of this compound could be investigated for a range of therapeutic applications:

  • Enzyme Inhibition: Phenylacetic acid and its derivatives have been explored as inhibitors of various enzymes. For example, benzyloxy-containing compounds have shown inhibitory activity against serine proteases and 12-lipoxygenase[5][6]. The structural relationship to DOPAC also suggests potential modulation of enzymes involved in oxidative stress pathways[1].

  • Neuroprotection: Benzyloxy benzamide derivatives have been investigated as neuroprotective agents for conditions like ischemic stroke by disrupting protein-protein interactions[7].

  • Anticancer Activity: The antiproliferative effects of some benzyloxy-substituted compounds suggest that this class of molecules could be explored for cancer therapy[3].

Quantitative Data from Related Studies

The following table summarizes inhibitory activities of structurally related compounds to provide a comparative baseline for future studies on this compound derivatives.

Compound ClassTarget Enzyme/Cell LineKey Structural FeaturesIC50/KiReference
2-Benzyloxy-4H-3,1-benzoxazin-4-onesHuman Leukocyte Proteinase 35-methyl derivativeKi = 1.8 nM[5]
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives12-LipoxygenaseOptimized benzenesulfonamide scaffoldnM potency[6]
4-(Thiazol-5-yl)benzoic acid derivativesProtein Kinase CK2α2-halo- or 2-methoxy-benzyloxy group at the 3-positionIC50 = 0.014-0.016 μM[3]
4-(Thiazol-5-yl)benzoic acid derivativesA549 cells2-halo- or 2-methoxy-benzyloxy group at the 3-positionCC50 = 1.5-3.3 μM[3]
2,3,4-Trihydroxybenzoic acidα-AmylaseThree hydroxyl groupsIC50 = 17.30 ± 0.73 mM[2]

Experimental Protocols

The following are generalized protocols for enzyme inhibition assays that can be adapted to screen this compound derivatives against specific enzyme targets.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a common method for assessing enzyme inhibition by monitoring the change in absorbance of a substrate or product.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., Tris-HCl, PBS, optimized for the enzyme's pH)

  • DMSO (for dissolving test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the test compound in the assay buffer.

    • Prepare the enzyme solution at a suitable concentration in the assay buffer.

    • Prepare the substrate solution at a known concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, a small volume of the diluted test compound solution (or DMSO for control wells), and the enzyme solution.

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately measure the change in absorbance over time at a wavelength specific to the product or substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

The workflow for determining the half-maximal inhibitory concentration (IC50) is illustrated below.

IC50_Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Plate Setup (Enzyme + Inhibitor Incubation) prep->plate reaction Initiate Reaction (Add Substrate) plate->reaction measure Measure Activity (e.g., Absorbance Change) reaction->measure analyze Data Analysis (Calculate % Inhibition) measure->analyze ic50 Determine IC50 (Dose-Response Curve) analyze->ic50

Caption: General workflow for IC50 determination of an enzyme inhibitor.

Conclusion

While direct SAR data for this compound derivatives is not extensively available, a comparative analysis of related structures provides a solid foundation for guiding the design and evaluation of new analogs. The interplay between the phenylacetic acid core, the 3-hydroxy group, and the 4-benzyloxy moiety offers a rich chemical space for optimization. Future studies should focus on synthesizing a library of derivatives with systematic modifications at these key positions and screening them against a panel of relevant biological targets to elucidate the specific SAR for this promising chemical scaffold.

References

comparing the efficacy of different protecting groups for 3-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the efficacy of various protecting groups for the selective modification of 3-hydroxyphenylacetic acid.

3-Hydroxyphenylacetic acid is a valuable building block in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a phenolic hydroxyl and a carboxylic acid group, presents a challenge in achieving selective chemical transformations. The strategic use of protecting groups is therefore essential to mask one functional group while reacting the other. This guide provides a comparative analysis of common protecting groups for both the phenolic hydroxyl and carboxylic acid functionalities of 3-hydroxyphenylacetic acid, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your synthetic needs.

Orthogonal Protection Strategy

An orthogonal protection strategy is crucial when working with molecules like 3-hydroxyphenylacetic acid, which contains multiple reactive sites. This approach allows for the selective removal of one protecting group in the presence of another, enabling sequential modification of the different functional groups.[1] The ideal combination of protecting groups for 3-hydroxyphenylacetic acid would involve one that is stable to the deprotection conditions of the other, and vice-versa.

Protecting the Phenolic Hydroxyl Group

The nucleophilic nature of the phenolic hydroxyl group requires protection to prevent unwanted side reactions during the modification of the carboxylic acid moiety. Common protecting groups for phenols include benzyl ethers, silyl ethers, and acyl groups.

Benzyl (Bn) Protection

The benzyl group is a widely used protecting group for phenols due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis.

Protection: The phenolic hydroxyl group of 3-hydroxyphenylacetic acid can be benzylated via a Williamson ether synthesis, typically using benzyl bromide in the presence of a base like potassium carbonate.

Deprotection: The benzyl group is most commonly removed by catalytic hydrogenolysis (H₂/Pd/C), which is a mild and efficient method.[2]

tert-Butyldimethylsilyl (TBS) Protection

Silyl ethers, such as the tert-butyldimethylsilyl (TBS) ether, are another popular choice for protecting phenols. They are easily introduced and can be removed under specific conditions that do not affect many other functional groups.

Protection: The phenolic hydroxyl group can be protected as a TBS ether by reacting 3-hydroxyphenylacetic acid with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole.

Deprotection: The TBS group is typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[3]

Benzoyl (Bz) Protection

Acyl groups, such as the benzoyl group, can also be used to protect the phenolic hydroxyl.

Protection: The benzoyl group can be introduced by reacting 3-hydroxyphenylacetic acid with benzoyl chloride in the presence of a base.

Deprotection: The benzoyl ester can be hydrolyzed under basic conditions, for example, using sodium methoxide in methanol.[4]

Protecting the Carboxylic Acid Group

The carboxylic acid group is typically protected as an ester to prevent its interference in reactions targeting the phenolic hydroxyl group.

Methyl (Me) Ester Protection

The methyl ester is a simple and common protecting group for carboxylic acids.

Protection: Methyl esters can be formed via Fischer esterification, by reacting the carboxylic acid with methanol in the presence of an acid catalyst.[5][6]

Deprotection: The methyl ester is typically hydrolyzed under basic conditions (saponification) using a base such as sodium hydroxide.

Benzyl (Bn) Ester Protection

Similar to its use for phenols, the benzyl group can also be used to protect carboxylic acids as benzyl esters.

Protection: Benzyl esters can be formed by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst or by reaction with benzyl bromide and a base.

Deprotection: The benzyl ester is conveniently removed by catalytic hydrogenolysis, the same method used for deprotecting benzyl ethers. This allows for the simultaneous deprotection of both a benzyl-protected phenol and a benzyl-protected carboxylic acid.

Quantitative Comparison of Protecting Groups

The following table summarizes the typical yields for the protection and deprotection of the phenolic hydroxyl and carboxylic acid groups of 3-hydroxyphenylacetic acid and structurally similar compounds. Please note that yields can vary depending on the specific reaction conditions and substrate.

Functional GroupProtecting GroupProtection MethodTypical Protection Yield (%)Deprotection MethodTypical Deprotection Yield (%)
Phenolic Hydroxyl Benzyl (Bn)Williamson Ether Synthesis (BnBr, K₂CO₃)85-95[7][8]Catalytic Hydrogenolysis (H₂/Pd/C)>95[2]
tert-Butyldimethylsilyl (TBS)Silylation (TBSCl, Imidazole)80-95[9]Fluoride-mediated (TBAF)~32 (can be low due to basicity)[3]
Benzoyl (Bz)Acylation (Benzoyl Chloride, Base)Not specifiedBasic Hydrolysis (NaOMe/MeOH)Not specified
Carboxylic Acid Methyl (Me)Fischer Esterification (MeOH, H₂SO₄)90-96[10][11]Basic Hydrolysis (NaOH)~80[12]
Benzyl (Bn)Esterification (BnOH, Acid)Not specifiedCatalytic Hydrogenolysis (H₂/Pd/C)>95[13]

Experimental Protocols

Protection of the Phenolic Hydroxyl Group as a Benzyl Ether

Materials:

  • 3-Hydroxyphenylacetic acid

  • Benzyl bromide

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 3-hydroxyphenylacetic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and filter the solid salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 3-(benzyloxy)phenylacetic acid.[7]

Deprotection of the Benzyl Ether by Catalytic Hydrogenolysis

Materials:

  • 3-(Benzyloxy)phenylacetic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Dissolve 3-(benzyloxy)phenylacetic acid in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the catalyst through a pad of Celite.

  • Evaporate the solvent from the filtrate to obtain the deprotected 3-hydroxyphenylacetic acid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of 3-hydroxyphenylacetic acid.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Start_P 3-Hydroxyphenylacetic Acid Protect_Phenol Protect Phenolic -OH (e.g., Benzylation) Start_P->Protect_Phenol Protect_Acid Protect Carboxylic Acid (e.g., Esterification) Start_P->Protect_Acid Protected_Phenol Phenol-Protected Intermediate Protect_Phenol->Protected_Phenol Protected_Acid Acid-Protected Intermediate Protect_Acid->Protected_Acid Deprotect_Phenol Deprotect Phenolic -OH (e.g., Hydrogenolysis) Protected_Phenol->Deprotect_Phenol Deprotect_Acid Deprotect Carboxylic Acid (e.g., Hydrolysis) Protected_Acid->Deprotect_Acid End_Product 3-Hydroxyphenylacetic Acid Deprotect_Phenol->End_Product Deprotect_Acid->End_Product OrthogonalStrategy Start 3-Hydroxyphenylacetic Acid Protect_Both Protect both -OH and -COOH (e.g., Benzyl ether & Methyl ester) Start->Protect_Both Diprotected Diprotected Intermediate Protect_Both->Diprotected Selective_Deprotect_Acid Selective Deprotection of Ester (e.g., Hydrolysis) Diprotected->Selective_Deprotect_Acid Phenol_Protected Phenol-Protected Intermediate Selective_Deprotect_Acid->Phenol_Protected React_Acid Reaction at Carboxylic Acid Phenol_Protected->React_Acid Deprotect_Phenol Deprotection of Phenol (e.g., Hydrogenolysis) React_Acid->Deprotect_Phenol Final_Product Modified Product Deprotect_Phenol->Final_Product

References

A Comparative Guide to the Metabolic Stability of 4-Benzyloxy-3-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the metabolic stability of 4-Benzyloxy-3-hydroxyphenylacetic acid. Due to the absence of publicly available experimental data on this specific compound, this document outlines a comparative approach using established in vitro methodologies and data from structurally related phenolic acids. The primary focus is on the liver microsomal stability assay, a standard method for assessing Phase I metabolic stability.

Comparative Framework

The metabolic stability of a compound is a critical parameter in drug discovery, influencing its pharmacokinetic profile and overall in vivo efficacy. For this compound, a key metabolic vulnerability is the benzyloxy group, which is susceptible to O-dealkylation by cytochrome P450 (CYP) enzymes in the liver. This would yield 3,4-dihydroxyphenylacetic acid (DOPAC), a well-known catecholamine metabolite.

This guide will compare the anticipated metabolic profile of this compound with related, simpler phenolic acids:

  • 3-Hydroxyphenylacetic acid (3-HPAA)

  • 4-Hydroxyphenylacetic acid (4-HPAA)

These compounds lack the benzyl group and are expected to exhibit different metabolic pathways and rates of clearance.

Experimental Protocols

A widely accepted method for determining metabolic stability is the liver microsomal stability assay .[1][2][3][4][5] This in vitro assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[5][6]

Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.[1]

    • Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[4][5]

    • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.[1]

    • Internal Standard (IS): Prepare a solution of a structurally similar but chromatographically distinct compound in acetonitrile for quenching the reaction and for analytical normalization.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution (e.g., 1 µM final concentration) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NRS to the microsomal and compound mixture.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[4]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[2]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Data Presentation

The following table summarizes pharmacokinetic data for comparator phenolic acids found in the literature and includes hypothetical data for this compound to illustrate a potential outcome of the proposed experiment.

CompoundIn Vitro Half-life (t½, min)In Vivo Half-life (t½, min)Intrinsic Clearance (CLint)Data Source
This compound Hypothetical: < 30UnknownHypothetical: High-
3-Hydroxyphenylacetic acid (3-HPAA) Not Reported18.4 - 33.3 (rat, IV)Not Reported[7][8]
4-Hydroxyphenylacetic acid (4-HPAA) Not Reported19.3 - 21.1 (rat, IV)Not Reported[9]
3,4-Dihydroxyphenylacetic acid (DOPAC) Not Reported18.4 - 33.3 (rat, IV)Not Reported[7][8]

Note: The in vivo data for the comparator compounds in rats suggest rapid elimination.

Visualizations

Experimental Workflow for Liver Microsomal Stability Assay

experimental_workflow prep Reagent Preparation (Microsomes, Compound, NRS) pre_incubate Pre-incubation at 37°C (Microsomes + Compound) prep->pre_incubate start_reaction Initiate Reaction (Add NRS) pre_incubate->start_reaction incubate Incubation at 37°C (Time Points: 0-60 min) start_reaction->incubate quench Terminate Reaction (Acetonitrile + IS) incubate->quench Aliquots at time points centrifuge Protein Precipitation (Centrifugation) quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (t½, CLint) analyze->data_analysis

Caption: Workflow of the in vitro liver microsomal stability assay.

Hypothetical Metabolic Pathway of this compound

metabolic_pathway parent This compound phase1 Phase I Metabolism parent->phase1 CYP-mediated O-debenzylation metabolite1 3,4-Dihydroxyphenylacetic acid (DOPAC) phase1->metabolite1 phase2 Phase II Metabolism metabolite1->phase2 UGTs, SULTs conjugates Glucuronide and Sulfate Conjugates phase2->conjugates excretion Excretion conjugates->excretion

Caption: Potential metabolic fate of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Benzyloxy-3-hydroxyphenylacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Benzyloxy-3-hydroxyphenylacetic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A laboratory coat and, if necessary, additional protective clothing.

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator is recommended.[4]

All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust particles.[3]

Waste Characterization

The first crucial step in the proper disposal of any chemical is to determine if it qualifies as hazardous waste. Based on the hazards of similar phenylacetic acid derivatives, it is prudent to manage this compound as a hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for the safe disposal of this compound in various forms.

Disposal Workflow for this compound

cluster_solid Unused or Waste Solid cluster_labware Contaminated Labware & Debris cluster_spill Small Spill Cleanup Solid_ID Identify as Hazardous Waste Solid_Container Containerize in a labeled, sealed, compatible container Solid_ID->Solid_Container Solid_Label Affix Hazardous Waste Label Solid_Container->Solid_Label Solid_Store Store in Satellite Accumulation Area Solid_Label->Solid_Store Solid_Dispose Arrange for EHS Pickup Solid_Store->Solid_Dispose Labware_Segregate Segregate from non-hazardous waste Labware_Collect Collect in double-bag or puncture-resistant container Labware_Segregate->Labware_Collect Labware_Label Label as 'Hazardous Waste: [Chemical Name] Debris' Labware_Collect->Labware_Label Labware_Dispose Dispose via hazardous waste program Labware_Label->Labware_Dispose Spill_Contain Contain the spill Spill_Absorb Absorb with inert material Spill_Contain->Spill_Absorb Spill_Collect Collect cleanup materials Spill_Absorb->Spill_Collect Spill_Container Place in sealed, labeled hazardous waste container Spill_Collect->Spill_Container Spill_Decon Decontaminate the spill area Spill_Container->Spill_Decon Spill_Dispose Arrange for EHS Pickup Spill_Decon->Spill_Dispose

Caption: Decision workflow for the proper disposal of this compound waste.

Unused or Waste this compound (Solid)

  • Waste Identification : Treat all unused or waste this compound as hazardous chemical waste.[3]

  • Containerization : Place the solid waste into a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable choice, provided it is in good condition.[3]

  • Labeling : Affix a hazardous waste label to the container. This label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, and appropriate hazard pictograms (e.g., irritant).[3]

  • Storage : Store the sealed waste container in a designated satellite accumulation area at or near the point of generation. This area should be secure and away from incompatible materials.[3]

  • Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][3]

Contaminated Labware and Debris

  • Segregation : Separate contaminated materials such as gloves, weigh boats, and paper towels from non-hazardous waste.[3]

  • Collection : For small amounts of solid debris, double-bag the materials in durable plastic bags. For items that could puncture a bag, such as contaminated glassware, use a rigid, puncture-resistant container.[3]

  • Labeling : Clearly label the bag or container as "Hazardous Waste: this compound Debris" and include the date.[3]

  • Disposal : Dispose of the container through your institution's hazardous waste program.[3]

Small Spills Cleanup and Disposal

  • Containment and Cleanup : Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid solutions, absorb the spill with an inert material like vermiculite or sand.

  • Collection and Containerization : Place all cleanup materials into a sealed, labeled hazardous waste container. The label should read "Spill Debris: this compound".[3]

  • Decontamination : Clean the spill area with a suitable laboratory detergent and water.

  • Disposal : Arrange for the pickup of the spill debris container by your hazardous waste management provider.[3]

Quantitative Data Summary

While specific quantitative data for this compound is limited in the provided search results, the following table summarizes key information for related compounds to provide context for its handling and disposal.

PropertyThis compound3-Hydroxyphenylacetic Acid4-Hydroxyphenylacetic acid
CAS Number Not specified621-37-4[3]156-38-7[2]
Molecular Formula C15H14O4C8H8O3[3]C8H8O3[2]
Molecular Weight 258.27 g/mol 152.15 g/mol [3]152.15 g/mol [2]
Appearance Pale Brown Solid[5]White Powder / Solid[3]Not specified
Melting Point 108-110°C[5]129-133 °C[3]Not specified
Solubility Chloroform, Methanol[5]Soluble in water (1000 mg/mL)[3]Not specified

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste in a laboratory setting. These protocols are derived from safety data sheets and chemical disposal guides for similar compounds. The core principle is the containment of the hazardous material in a properly labeled and sealed container for subsequent removal by a certified hazardous waste handler. The specific methodologies for waste collection and disposal will be subject to the standard operating procedures of your institution's EHS department and local, state, and federal regulations. Always consult your institution's specific guidelines before proceeding.

References

Personal protective equipment for handling 4-Benzyloxy-3-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 4-Benzyloxy-3-hydroxyphenylacetic acid in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Immediate Safety Precautions

This compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation based on data from structurally similar compounds.[1][2][3] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1][2][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. A risk assessment should be conducted to determine if additional PPE is required for specific procedures.[5][6]

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or GlassesMust be marked with "Z87" (ANSI Z87.1 standard).[6] Provide side-shield protection.Protects against splashes and airborne particles.
Face ShieldTo be used in conjunction with safety goggles, especially when handling larger quantities or there is a significant splash risk.[5][7]Provides full-face protection from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[7] For incidental contact, disposable nitrile gloves are acceptable but should be changed immediately upon contamination.[6]Prevents skin contact with the chemical.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement.[5][6][8]Protects skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended when working with larger quantities or when there is a higher risk of splashes.[8]Provides an additional layer of protection against spills.
Respiratory Protection N95 Respirator or higherUse if handling the solid compound outside of a fume hood or if dust generation is likely.[5][7] A full respiratory protection program should be in place.[8]Prevents inhalation of irritating dust particles.

Experimental Workflow and Handling Procedures

A systematic approach to handling this compound is crucial for safety.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in a Suitable Solvent (e.g., Chloroform, Methanol) handle_weigh->handle_dissolve post_decontaminate Decontaminate Work Area handle_dissolve->post_decontaminate Proceed to Post-Handling post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Remove PPE in Correct Order post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Standard operating procedure for handling this compound.

Operational Plan

  • Preparation:

    • Before starting any work, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents to minimize movement in and out of the work area.

  • Handling:

    • When weighing the solid compound, perform the task within a chemical fume hood to contain any dust.

    • The compound is soluble in chloroform and methanol.[9] When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate and dispose of all waste materials according to the disposal plan below.

    • Remove PPE in the following order: gloves, face shield/goggles, lab coat/apron, respirator. This prevents re-contamination.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or waste solid this compound should be collected in a clearly labeled, sealed, and chemically compatible container.[10]

    • The container must be marked as "Hazardous Waste" and include the full chemical name.[10]

  • Contaminated Labware and Debris:

    • Items such as gloves, weigh boats, and paper towels that are contaminated with the chemical must be segregated from non-hazardous waste.[10]

    • These materials should be double-bagged in durable plastic bags or placed in a rigid, puncture-resistant container labeled as "Hazardous Waste: this compound Debris".[10]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.[1][4][10]

  • Waste Pickup:

    • Store all hazardous waste containers in a designated satellite accumulation area.

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10]

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_debris Contaminated Debris waste_source Generation of Waste (Solid, Liquid, Debris) solid_container Collect in Labeled, Sealed Container waste_source->solid_container liquid_container Collect in Designated Waste Container waste_source->liquid_container debris_container Double-bag or Place in Puncture-Resistant Container waste_source->debris_container waste_storage Store in Satellite Accumulation Area solid_container->waste_storage liquid_container->waste_storage debris_container->waste_storage waste_pickup Arrange for EHS/ Contractor Pickup waste_storage->waste_pickup

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.